Technical Documentation Center

2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid
  • CAS: 951893-45-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals Foreword This guide provides a comprehensive technical overview of 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid, a compound of interest in the landsca...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide provides a comprehensive technical overview of 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid, a compound of interest in the landscape of chemical synthesis and potential pharmaceutical applications. As a Senior Application Scientist, the aim of this document is to synthesize foundational chemical principles with practical, field-proven insights. Given the limited direct literature on this specific molecule, this guide will also draw upon established knowledge of structurally related compounds to provide a robust and well-rounded perspective. Every piece of information is grounded in authoritative sources to ensure scientific integrity.

Compound Identification and Core Properties

Chemical Identity:

The compound is systematically named 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid. It is a derivative of butanoic acid featuring a dimethyl substitution at the alpha-position (C2) and a 4-propylphenyl ketone moiety at the gamma-position (C4).

IdentifierValue
CAS Number 951893-45-1
Molecular Formula C₁₅H₂₀O₃
Molecular Weight 248.32 g/mol
Canonical SMILES CCCC1=CC=C(C=C1)C(=O)CC(C)(C)C(=O)O
InChI Key InChI=1S/C15H20O3/c1-4-5-12-6-8-13(9-7-12)14(17)10-15(2,3)11(16)18/h6-9H,4-5,10H2,1-3H3,(H,16,18)

Physicochemical Properties (Predicted and Inferred):

Due to a lack of extensive experimental data for 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid, the following properties are based on computational predictions and comparison with the closely related analogue, 4-Oxo-4-(4-propylphenyl)butanoic acid (CAS: 57821-78-0).

PropertyPredicted/Inferred Value
Physical State Solid (inferred)
Melting Point Not available (likely a crystalline solid)
Boiling Point Not available
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and methanol.
pKa ~4-5 (estimated for the carboxylic acid group)

Strategic Synthesis: A Mechanistic Approach

The synthesis of 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid can be logically approached via a Friedel-Crafts acylation reaction . This well-established method is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.[1][2][3] The causality behind this choice lies in its efficiency for creating aryl ketones.

Proposed Synthetic Pathway:

The most plausible route involves the acylation of propylbenzene with 2,2-dimethylsuccinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

G propylbenzene Propylbenzene product 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid propylbenzene->product Electrophilic Aromatic Substitution anhydride 2,2-Dimethylsuccinic Anhydride intermediate Acylium Ion Intermediate anhydride->intermediate Activation catalyst AlCl₃ (Lewis Acid) catalyst->intermediate intermediate->product

Caption: Proposed Friedel-Crafts acylation pathway.

Experimental Protocol (Self-Validating System):

This protocol is designed to be self-validating by including in-process checks and purification steps to ensure the identity and purity of the final product.

Materials:

  • Propylbenzene

  • 2,2-Dimethylsuccinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Standard laboratory glassware for inert atmosphere reactions

Step-by-Step Methodology:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with anhydrous dichloromethane (DCM).

  • Catalyst Suspension: Anhydrous aluminum chloride is carefully added to the DCM with stirring. The mixture is cooled to 0-5 °C in an ice bath. Causality: This exothermic step is controlled to prevent premature side reactions and ensure a homogenous catalyst suspension.

  • Acylating Agent Addition: 2,2-Dimethylsuccinic anhydride, dissolved in anhydrous DCM, is added dropwise to the cooled AlCl₃ suspension. The mixture is stirred for 30-60 minutes to allow for the formation of the acylium ion intermediate.[3][4] Causality: The Lewis acid activates the anhydride, making it a potent electrophile.

  • Aromatic Substrate Addition: Propylbenzene is added dropwise to the reaction mixture, maintaining the temperature at 0-5 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours. Causality: The electron-rich propylbenzene undergoes electrophilic aromatic substitution, with the acyl group primarily directing to the para position due to steric hindrance and electronic effects of the propyl group.

  • Reaction Quenching: The reaction is carefully quenched by slowly pouring the mixture over crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and separates the organic and aqueous layers. Causality: This step is crucial for safety and for protonating the carboxylate to form the final carboxylic acid.

  • Workup and Extraction: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution (to remove unreacted anhydride and acid impurities) and then with brine. Causality: The bicarbonate wash selectively removes acidic components, purifying the desired keto-acid.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification and Validation: The crude product is purified by recrystallization or column chromatography. The purity and identity of the final product should be confirmed by:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected functional groups.

    • Mass Spectrometry: To verify the molecular weight.

    • Melting Point Analysis: A sharp melting point indicates high purity.

Potential Applications in Drug Development

While specific biological activities of 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid are not yet documented, the broader class of keto-butanoic acids and related structures have garnered interest in medicinal chemistry.[5]

Signaling Pathway Context:

Keto acids are key metabolites in cellular metabolism, including the Krebs cycle.[6] Derivatives of these molecules can potentially modulate metabolic pathways or act as structural scaffolds for enzyme inhibitors.

G compound Keto-Butanoic Acid Scaffold enzyme Target Enzyme (e.g., in metabolic pathway) compound->enzyme Binding inhibition Enzyme Inhibition enzyme->inhibition downstream Modulation of Downstream Signaling inhibition->downstream therapeutic Therapeutic Effect downstream->therapeutic

Caption: Potential mechanism of action for keto-acid derivatives.

Areas of Scientific Interest:

  • Metabolic Disorders: Butanoic acid (butyrate) itself is known to play a role in gut health and metabolism.[7] Synthetic derivatives could be explored for their potential to modulate related pathways.

  • Oncology: Altered metabolism is a hallmark of cancer. Compounds that can interfere with key metabolic enzymes are of interest as potential anticancer agents.

  • Neurological Disorders: There is emerging evidence for the therapeutic potential of ketone bodies and related molecules in various neurological conditions.[8]

The 2,2-dimethyl and 4-propylphenyl substitutions on the butanoic acid backbone provide a unique combination of steric bulk and lipophilicity, which can be fine-tuned to optimize binding to biological targets and improve pharmacokinetic properties.

Safety, Handling, and Storage

Based on the safety data for the structurally similar 4-Oxo-4-(4-propylphenyl)butanoic acid, the following precautions should be observed.[9]

Hazard Identification:

  • Skin Irritation: May cause skin irritation.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

Handling and Personal Protective Equipment (PPE):

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

  • Avoid generating dust.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Directions

2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid is a compound with a well-defined structure for which a logical synthetic pathway can be proposed based on fundamental organic chemistry principles. While direct experimental data is sparse, its structural motifs suggest potential for exploration in drug discovery, particularly in areas related to metabolic modulation. Further research is warranted to synthesize this compound, characterize its physicochemical properties, and evaluate its biological activity in relevant assays. This will pave the way for a deeper understanding of its potential as a lead compound in drug development.

References

  • Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
  • Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry. [Link]

  • Nonstoichiometric polycondensation based on Friedel–Crafts acylation in superacids for the syntheses of aromatic polyketones. Polymer Chemistry. [Link]

  • Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • The acylation of n-Propylbenzene produces an unexpected side product. Explain this phenomenon. Study.com. [Link]

  • Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ACS Omega. [Link]

  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

  • 4-Oxo-4-phenylbutyric acid, butyl ester. PubChem. [Link]

  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. [Link]

  • 2-Keto acids based biosynthesis pathways for renewable fuels and chemicals. ResearchGate. [Link]

  • Synthesis of 1,4-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

  • A novel approach for the synthesis of β-keto esters: one-pot reaction of carboxylic acids with chlorosulfonyl isocyanate. ARKAT USA. [Link]

  • Ketonic Decarboxylation Reaction Mechanism: A Combined Experimental and DFT Study. PubMed. [Link]

  • Safety Data Sheet: Butyric acid. Carl ROTH. [Link]

  • Synthesis of the 1-Monoester of 2-Ketoalkanedioic Acids, e.g., Octyl α-Ketoglutarate. National Institutes of Health. [Link]

  • The Chemistry of the Ketogenic Diet: Updates and Opportunities in Organic Synthesis. MDPI. [Link]

  • Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. Der Pharma Chemica. [Link]

  • 4-Oxo-4-phenylbutanoic acid hydrochloride. PubChem. [Link]

  • Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. National Institutes of Health. [Link]

  • Safety Data Sheet: n-Butyric acid. Fisher Scientific. [Link]

  • Packing diagrams of known polymorhs of 4-oxo-4-phenylbutanoic acid... ResearchGate. [Link]

Sources

Exploratory

discovery and history of substituted butanoic acids

An In-depth Technical Guide to the Discovery and History of Substituted Butanoic Acids Authored by: Gemini, Senior Application Scientist Abstract The journey of substituted butanoic acids from a simple, odorous compound...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and History of Substituted Butanoic Acids

Authored by: Gemini, Senior Application Scientist

Abstract

The journey of substituted butanoic acids from a simple, odorous compound found in butter to a multi-billion dollar class of therapeutics is a compelling narrative of scientific inquiry, serendipity, and rational drug design. This guide provides a comprehensive exploration of this journey for researchers, scientists, and drug development professionals. We will trace the historical origins of butanoic acid, delve into the pivotal challenge of the blood-brain barrier that spurred the development of GABA analogues, and chronicle the landmark discoveries of gabapentin and pregabalin. The narrative emphasizes the evolution of scientific understanding, from initial, incorrect hypotheses about their mechanism of action to the eventual elucidation of their true molecular target. This guide integrates historical context with detailed mechanistic insights, experimental protocols, and comparative data to offer a complete technical overview of this important class of molecules.

The Foundation: Butanoic Acid - From Butter to Biology

The story begins not in a modern laboratory, but in the early 19th century with the study of a common food product. Butanoic acid, also known as butyric acid, was first observed in an impure form in 1814 by the French chemist Michel Eugène Chevreul, who was investigating the composition of butter.[1] By 1823, he had characterized it in detail, naming it after the substance from which it was derived (from butyrum, Latin for butter).[1]

Industrially, butanoic acid is produced via the hydroformylation of propene to form butyraldehyde, which is then oxidized.[1] However, its biological significance stems from its role as a short-chain fatty acid (SCFA) produced in the colon by anaerobic bacteria through the fermentation of dietary fiber.[2] This fermentation pathway was first discovered by Louis Pasteur in 1861.[1][2] In the gut, butanoic acid is a crucial energy source for colonocytes and plays a significant role in maintaining mucosal health and modulating the immune system.[1][3][4]

While butanoic acid itself has therapeutic potential, particularly in gastrointestinal health, its derivatives have had a far greater impact on medicine, a story driven by the need to solve a fundamental neuropharmacological puzzle.[4]

The Central Challenge: GABA and the Blood-Brain Barrier

To understand the rise of substituted butanoic acids, one must first appreciate the role of gamma-aminobutyric acid (GABA). First synthesized in 1883, GABA's role as the chief inhibitory neurotransmitter in the mammalian central nervous system was not fully realized until the 1950s.[5][6][7] It plays a critical role in reducing neuronal excitability, and its dysregulation is implicated in conditions like epilepsy and anxiety.[8][9]

This discovery presented a clear therapeutic strategy: increasing GABAergic inhibition could treat seizures and other neurological disorders. However, a major obstacle stood in the way: GABA itself cannot effectively cross the blood-brain barrier (BBB), a highly selective semipermeable border that protects the brain from circulating toxins and pathogens. This limitation rendered direct administration of GABA ineffective for treating central nervous system disorders.

This challenge became the primary impetus for the development of GABA analogues. The guiding hypothesis was straightforward: by chemically modifying the GABA structure, specifically by adding lipophilic (fat-soluble) groups, a molecule could be created that retained GABA's inhibitory properties but could successfully traverse the BBB.[8][10] This line of reasoning directly led to the synthesis of the first generation of therapeutically successful substituted butanoic acids.

cluster_0 The GABA Problem cluster_1 The Design Solution GABA GABA BBB Blood-Brain Barrier (BBB) GABA->BBB Cannot Cross Brain Target Receptors in Brain SA Substituted Butanoic Acid (e.g., Gabapentinoid) BBB2 Blood-Brain Barrier (BBB) SA->BBB2 Lipophilic; Crosses BBB Brain2 α2δ-1 Target in Brain BBB2->Brain2

Diagram 1: The core drug design rationale for creating GABA analogues.

A Tale of Serendipity: The Discovery of Gabapentin

In the early 1970s, researchers at Parke-Davis subsidiary Goedecke AG in Germany synthesized a series of GABA analogues with this BBB-crossing strategy in mind.[11] One of these molecules was gabapentin, [1-(aminomethyl)-cyclohexane acetic acid], first synthesized in 1974-75.[10][11] The addition of a cyclohexyl ring to the GABA backbone was a deliberate choice to increase its lipophilicity.[8]

Initially developed as a muscle relaxant and anti-spasmodic, gabapentin was soon discovered to have potent anticonvulsant properties in animal models.[11][12] This was a serendipitous finding, as the drug's efficacy was established long before its mechanism was understood.[8] It received FDA approval in 1993 for treating partial seizures and later for postherpetic neuralgia.[10][12]

For years, it was assumed that gabapentin worked by mimicking GABA or interacting with GABA receptors.[9] However, subsequent research revealed a surprising truth: gabapentin does not bind to GABA receptors, nor does it significantly alter GABA metabolism or uptake at therapeutic concentrations.[8][12] The initial hypothesis that guided its creation was incorrect. The true mechanism, discovered later, was novel and unexpected.

Rational Design and Refinement: The Advent of Pregabalin

The clinical success of gabapentin, despite its misunderstood mechanism, paved the way for a more refined approach. In the late 1980s and early 1990s, research led by Dr. Richard Bruce Silverman at Northwestern University sought to create a successor to gabapentin.[13][14][15] This work, largely supported by public funding from the NIH, focused on synthesizing a series of 3-alkyl-4-aminobutyric acids.[8][16]

The initial hypothesis for this new series was that they might act as activators of L-glutamic acid decarboxylase (GAD), the enzyme that synthesizes GABA, thereby increasing the brain's natural supply of the inhibitory neurotransmitter.[13][15] One molecule, the (S)-enantiomer of 3-isobutyl GABA, showed particularly potent anticonvulsant activity in animal models.[8][15] This compound was named pregabalin.

Pregabalin was licensed to Parke-Davis in 1990 and received FDA approval in 2004 for epilepsy, diabetic neuropathic pain, and postherpetic neuralgia.[13][16][17] Like gabapentin before it, the initial hypothesis regarding its mechanism (GAD activation) proved not to be its primary mode of action.[13] However, the rational design process yielded a molecule with significantly improved pharmacokinetic properties compared to its predecessor.

Comparative Pharmacokinetics: Gabapentin vs. Pregabalin

The refinement from gabapentin to pregabalin resulted in a more predictable and efficient drug profile, a key goal in drug development.

ParameterGabapentinPregabalinSignificance of Difference
Bioavailability 60% (at lower doses), decreases with dose≥90%, dose-independent[13]Pregabalin has more reliable and predictable absorption.
Plasma Protein Binding <3%[12]<1%[13]Both have minimal protein binding, reducing potential drug-drug interactions.
Elimination Half-life 5 to 7 hours4.5 to 7 hours (mean 6.3)[13]Half-lives are comparable.
Absorption Kinetics Saturable (via LAT)LinearPregabalin's linear absorption leads to more predictable plasma concentrations.

Data sourced from references[12][13].

The True Mechanism Unveiled: The α2δ-1 Subunit

The persistent mystery of how gabapentin and its successor, pregabalin—collectively known as gabapentinoids—exerted their effects was finally solved with the identification of a novel binding site. Extensive research demonstrated that these drugs do not act on GABA receptors but instead bind with high affinity to the alpha-2-delta (α2δ-1) subunit of voltage-gated calcium channels (VGCCs).[12][18]

Causality of Action: In pathological states like neuropathic pain and epilepsy, there is an upregulation and trafficking of α2δ-1 subunits to the presynaptic nerve terminals.[8] This leads to an increased influx of calcium (Ca²⁺) upon nerve stimulation, which in turn triggers an excessive release of excitatory neurotransmitters such as glutamate and substance P.[8][18]

Gabapentinoids intervene in this process. By binding to the α2δ-1 subunit, they are thought to inhibit the forward trafficking of these subunits to the presynaptic membrane.[8] This reduces the number of functional VGCCs at the terminal, dampens the influx of calcium, and consequently decreases the release of excitatory neurotransmitters.[18][19] This modulation of hyperexcited neurons, rather than general neuronal inhibition, is the key to their therapeutic effects.[12][18]

G cluster_presynaptic Presynaptic Terminal cluster_action Action Potential Arrives cluster_synaptic_cleft Synaptic Cleft VGCC Voltage-Gated Calcium Channel (VGCC) Vesicle Vesicle with Glutamate VGCC->Vesicle Triggers Release (Inhibited) a2d1 α2δ-1 subunit a2d1->VGCC Modulates Gabapentinoid Pregabalin / Gabapentin Gabapentinoid->a2d1 Binds to Glutamate_out Vesicle->Glutamate_out Exocytosis (Decreased) Ca_ion Ca_ion->VGCC Influx (Reduced) Postsynaptic Postsynaptic Receptors

Diagram 2: Mechanism of action of gabapentinoids at the presynaptic terminal.

Experimental Protocols: Synthesis of Substituted Butanoic Acids

The synthesis of substituted butanoic acids is fundamental to their study and development. Below are representative protocols illustrating the chemical principles involved.

Protocol 1: General Synthesis of a 4-Amino Substituted Butanoic Acid Derivative

This protocol outlines the synthesis of novel butanoic acid derivatives via the reaction of an amino-scaffold with an anhydride, a common method for forming amide bonds.

Objective: To synthesize 4-((4-acetyl-4H-thiazolo[5,4-b]indol-2-yl)amino)-4-oxobutanoic acid.[20]

Materials:

  • 2-amino-4-acetylthiazolo[5,4-b]-indole (0.03 mol, 7.0 g)

  • Succinic anhydride (0.06 mol, 6.0 g)

  • Dimethylformamide (DMFA), 45 ml

  • Ethyl alcohol (for washing)

  • n-butanol (for recrystallization)

  • Reaction flask with stirring and heating capabilities

  • Filtration apparatus

Methodology:

  • Reaction Setup: Suspend 7.0 g (0.03 mol) of 2-amino-4-acetylthiazolo[5,4-b]indole and 6.0 g (0.06 mol) of succinic anhydride in 45 ml of DMFA in a suitable reaction flask.

  • Heating: Heat the suspension to 125-133°C while stirring. Maintain this temperature for 50 minutes. Causality Note: Heating provides the activation energy for the nucleophilic acyl substitution reaction, where the amino group of the indole derivative attacks the carbonyl carbon of the anhydride.

  • Cooling and Precipitation: After the reaction time, cool the mixture to room temperature. The desired product, being less soluble in the cooled solvent mixture, will precipitate out.

  • Filtration and Washing: Separate the precipitate by filtration. Wash the collected solid with hot ethyl alcohol to remove unreacted starting materials and soluble impurities.

  • Purification: Recrystallize the crude product from a 2:1 mixture of DMFA and n-butanol to obtain the pure compound. Self-Validation: The sharp melting point of the recrystallized product (310-315°C) and its characterization by NMR and FT-IR confirm its identity and purity.[20]

Protocol 2: Industrial Synthesis of Butanoic Acid

This outlines the primary industrial method for producing the parent molecule.[1]

Objective: To produce butanoic acid from propene.

Methodology:

  • Hydroformylation (Oxo Process): Propene is reacted with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst (e.g., a rhodium or cobalt complex) to produce butyraldehyde.

    • CH₃CH=CH₂ + CO + H₂ → CH₃CH₂CH₂CHO

  • Oxidation: The resulting butyraldehyde is then oxidized, typically using air or oxygen, to yield butanoic acid.

    • 2 CH₃CH₂CH₂CHO + O₂ → 2 CH₃CH₂CH₂COOH

  • Purification: The butanoic acid is purified from the reaction mixture, often through distillation.

G start Starting Materials (e.g., Amino Scaffold, Anhydride) step1 Reaction Setup (Suspend in Solvent) start->step1 step2 Heating & Stirring (e.g., 125-133°C, 50 min) step1->step2 Initiate Reaction step3 Cooling & Precipitation step2->step3 Product Formation step4 Filtration & Washing (e.g., with hot Ethanol) step3->step4 step5 Purification (e.g., Recrystallization) step4->step5 end Pure Substituted Butanoic Acid step5->end characterization Characterization (NMR, FT-IR, Melting Point) end->characterization Validation

Diagram 3: A generalized workflow for the laboratory synthesis and validation of a substituted butanoic acid derivative.

Conclusion and Future Outlook

The history of substituted butanoic acids is a testament to the scientific process. It began with the characterization of a natural product, was propelled by a clear therapeutic need—bypassing the blood-brain barrier—and led to the serendipitous discovery of gabapentin. This success was then refined through rational drug design to create pregabalin, a molecule with superior pharmacokinetic properties. Crucially, the journey involved correcting initial hypotheses about the mechanism of action, culminating in the discovery of the α2δ-1 subunit as the true target. This paradigm shift from a GABA-centric view to a calcium channel modulation model has opened new avenues for treating neuropathic pain, epilepsy, and other neurological disorders. For researchers and drug developers, this story underscores the value of both serendipity and systematic investigation, and it highlights how a deep understanding of molecular mechanisms can ultimately lead to more effective and predictable therapeutics.

References

  • Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. National Institutes of Health (NIH).[Link]

  • Butyric acid. Wikipedia.[Link]

  • Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice. PubMed Central (PMC) - NIH.[Link]

  • Gabapentin. StatPearls - NCBI Bookshelf.[Link]

  • Gabapentin: Uses, Side Effects, Dosages, Interactions & More. Cleveland Clinic.[Link]

  • Gabapentin. Wikipedia.[Link]

  • Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. National Institutes of Health (NIH).[Link]

  • Discovery and Development of Pregabalin (Lyrica): The Role of Public Funding. PubMed.[Link]

  • GABA. Wikipedia.[Link]

  • What is the mechanism of Gabapentin? Patsnap Synapse.[Link]

  • An historical perspective on GABAergic drugs. PubMed.[Link]

  • Butanoic acid Structure – C4H8O2. BYJU'S.[Link]

  • Discovery and Development of Pregabalin (Lyrica): The Role of Public Funding. Neurology.[Link]

  • Gabapentinoids. Emergency Medicine Cases.[Link]

  • Butyric acid (from Ancient Greek: βούτῡρον, meaning "butter"), also known under the systematic name butanoic acid is a carboxylic acid. Quora.[Link]

  • Development of a Population Pharmacokinetic Gabapentin Model Leveraging Therapeutic Drug Monitoring Concentrations. MDPI.[Link]

  • Pregabalin. Wikipedia.[Link]

  • Method for preparing butanoic acid.
  • GABA and glycine as neurotransmitters: a brief history. PubMed.[Link]

  • A Drug Discovery: Innovation & Entrepreneurship. Northwestern University.[Link]

  • Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. ResearchGate.[Link]

  • CHAPTER 12: Case Study: Discovery and Development of Pregabalin (Lyrica ® ).Books.

Sources

Foundational

spectral data (NMR, IR, MS) for 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid

An In-depth Technical Guide to the Spectral Characterization of 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid Prepared by: Gemini, Senior Application Scientist Introduction In the landscape of drug discovery and mat...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectral Characterization of 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. This guide provides a comprehensive, predictive analysis of the spectral data for 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid , a molecule of interest for researchers in organic synthesis and medicinal chemistry. While direct experimental data for this specific compound is not widely published, this document leverages foundational principles of spectroscopy and data from analogous structures to construct a reliable spectral profile.

This whitepaper is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of data points to explain the causality behind spectral characteristics, offering a framework for the structural verification of this and similar molecules. The methodologies described herein represent self-validating systems for spectroscopic analysis, ensuring scientific integrity and reproducibility.

Molecular Structure and Key Features

The target molecule, 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid, possesses a molecular formula of C₁₅H₂₀O₃ and a molecular weight of 248.32 g/mol . Its structure incorporates several key functional groups that yield distinct spectroscopic signatures: a carboxylic acid, an aromatic ketone, a para-substituted benzene ring, a propyl chain, and a gem-dimethyl group. Understanding the interplay of these features is critical for accurate spectral interpretation.

Caption: Standard workflow for ¹H NMR analysis.

Predicted ¹H NMR Spectral Data
Protons (Label)Predicted δ (ppm)MultiplicityIntegrationRationale
Carboxylic Acid (-COOH)10.0 - 12.0Singlet (broad)1HHighly deshielded due to the electronegative oxygen atoms; often broad due to hydrogen bonding.
Aromatic (ortho to C=O)7.8 - 8.0Doublet2HDeshielded by the electron-withdrawing ketone. Coupled to the meta protons.
Aromatic (meta to C=O)7.2 - 7.4Doublet2HLess deshielded than the ortho protons. Coupled to the ortho protons.
Methylene (-CH₂-C=O)3.2 - 3.4Singlet2HAlpha to the ketone carbonyl group, leading to significant deshielding. No adjacent protons to couple with.
Propyl (-CH₂-Ar)2.6 - 2.8Triplet2HBenzylic protons, deshielded by the aromatic ring. Coupled to the adjacent CH₂ group.
Propyl (-CH₂-)1.6 - 1.8Sextet2HStandard alkyl region. Coupled to the adjacent CH₂ and CH₃ groups.
Gem-Dimethyl (-C(CH₃)₂)1.3 - 1.5Singlet6HShielded alkyl protons. No adjacent protons, hence a singlet.
Propyl (-CH₃)0.9 - 1.0Triplet3HTerminal methyl group, most shielded. Coupled to the adjacent CH₂ group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

Carbon-13 NMR provides complementary information to ¹H NMR, revealing the number and electronic environment of the carbon atoms in the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets.

Experimental Protocol: ¹³C NMR Spectroscopy

The procedure for ¹³C NMR is similar to that of ¹H NMR, but with some key differences in acquisition parameters to account for the lower sensitivity and longer relaxation times of the ¹³C nucleus. [1]

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is often required.

  • Spectrometer Setup: Locking, shimming, and tuning (to the ¹³C frequency) are performed as for ¹H NMR.

  • Data Acquisition: A standard ¹³C experiment involves proton decoupling to simplify the spectrum and enhance signal-to-noise via the Nuclear Overhauser Effect (NOE). [2]A longer relaxation delay and a larger number of scans are typically necessary. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be run to differentiate between CH, CH₂, and CH₃ carbons.

Caption: Standard workflow for ¹³C NMR analysis.

Predicted ¹³C NMR Spectral Data
Carbon (Label)Predicted δ (ppm)Rationale
Ketone C=O195 - 205Carbonyl carbons are highly deshielded due to the double bond to oxygen and resonance.
Carboxylic Acid C=O175 - 185Similar to ketones but slightly more shielded.
Aromatic C-C=O135 - 140Quaternary aromatic carbon attached to the electron-withdrawing ketone.
Aromatic C-propyl145 - 150Quaternary aromatic carbon attached to the alkyl group.
Aromatic CH (ortho to C=O)128 - 130Aromatic CH carbons, deshielded by the ketone.
Aromatic CH (meta to C=O)127 - 129Similar to the ortho carbons, but slightly less deshielded.
Methylene (-CH₂-C=O)45 - 55Alpha to a carbonyl group.
Quaternary C (-C(CH₃)₂)40 - 45Quaternary aliphatic carbon.
Propyl (-CH₂-Ar)35 - 40Benzylic carbon.
Propyl (-CH₂-)24 - 28Standard alkyl carbon.
Gem-Dimethyl (-C(CH₃)₂)20 - 25Shielded methyl carbons.
Propyl (-CH₃)13 - 16Terminal methyl group, typically the most shielded carbon.

Infrared (IR) Spectroscopy: A Predictive Analysis

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its vibrational modes (e.g., stretching, bending).

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common and convenient method for obtaining the IR spectrum of a solid sample.

  • Background Spectrum: An initial spectrum is taken of the clean, empty ATR crystal to account for any atmospheric or instrumental absorptions. [3]2. Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Pressure Application: A pressure arm is engaged to ensure firm contact between the sample and the crystal.

  • Sample Spectrum Acquisition: The infrared beam is passed through the crystal, where it undergoes total internal reflection. At the point of reflection, an evanescent wave penetrates a short distance into the sample, and the sample absorbs energy at its characteristic frequencies. The attenuated IR beam returns to the detector, and the resulting interferogram is converted to a spectrum via a Fourier transform. [4]

cluster_diag Functional Group - IR Region Correlation O-H Stretch O-H Stretch 3300-2500 cm⁻¹ 3300-2500 cm⁻¹ O-H Stretch->3300-2500 cm⁻¹ C-H Stretch C-H Stretch 3100-2850 cm⁻¹ 3100-2850 cm⁻¹ C-H Stretch->3100-2850 cm⁻¹ C=O Stretch C=O Stretch 1760-1670 cm⁻¹ 1760-1670 cm⁻¹ C=O Stretch->1760-1670 cm⁻¹ C=C Stretch C=C Stretch 1600-1450 cm⁻¹ 1600-1450 cm⁻¹ C=C Stretch->1600-1450 cm⁻¹ Fingerprint Region Fingerprint Region < 1400 cm⁻¹ < 1400 cm⁻¹ Fingerprint Region->< 1400 cm⁻¹ M [C₁₅H₂₀O₃]⁺· m/z = 248 F1 [C₁₀H₁₁O]⁺ m/z = 147 M->F1 - C₅H₉O₂• F3 [C₅H₉O₂]⁺ m/z = 101 M->F3 - C₁₀H₁₁O• (α-cleavage) F2 [C₉H₁₁]⁺ m/z = 119 F1->F2 - CO F4 [C₄H₅O]⁺ m/z = 69 F3->F4 - CH₃OH (rearrangement)

Caption: Predicted major fragmentation pathways for 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid in EI-MS.

Predicted Major Fragment Ions:

m/zProposed StructureFragmentation Pathway
248[C₁₅H₂₀O₃]⁺·Molecular Ion (M⁺·)
147[CH₃CH₂CH₂-C₆H₄-C≡O]⁺Cleavage of the bond between the ketone and the adjacent methylene group (α-cleavage).
119[CH₃CH₂CH₂-C₆H₄]⁺Loss of CO from the m/z 147 fragment.
101[HOOC-C(CH₃)₂-CH₂]⁺Cleavage of the bond between the ketone and the adjacent methylene group (α-cleavage), with charge retention on the butanoic acid fragment.

Conclusion

The comprehensive analysis of predicted ¹H NMR, ¹³C NMR, Infrared, and Mass Spectrometry data provides a robust and detailed spectral fingerprint for 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid. The convergence of these distinct analytical techniques offers a powerful, self-validating methodology for structural confirmation. The predicted chemical shifts, coupling constants, absorption frequencies, and fragmentation patterns detailed in this guide serve as a reliable reference for researchers engaged in the synthesis, purification, and analysis of this compound and its analogs. By understanding the causal relationships between molecular structure and spectral output, scientists can confidently verify the identity and purity of their compounds, a critical step in advancing research and development in the chemical and pharmaceutical sciences.

References

  • Aires-de-Sousa, M., Hemmer, J., Gasteiger, J. “Prediction of 1H NMR Chemical Shifts Using Neural Networks”. Analytical Chemistry, 2002, 74(1), 80-90. [Link]

  • Grimm, C., et al. "How to Compute Electron Ionization Mass Spectra from First Principles". The Journal of Physical Chemistry A, 2016, 120(20), 3645-3656. [Link]

  • Griffiths, L. "Acquiring 1H and 13C Spectra". In Modern NMR Techniques for Structure Elucidation, 2018. [Link]

  • PhotoMetrics, Inc. "Fourier Transform Infrared (FTIR) Spectroscopy". [Link]

  • MSE 364/METE 358 Laboratory Manual. "Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy". [Link]

  • Kind, T., et al. "Predicting in silico electron ionization mass spectra using quantum chemistry". Journal of Cheminformatics, 2020, 12(1), 1-13. [Link]

  • Claridge, T. D. W. "A User Guide to Modern NMR Experiments". University of Oxford Chemistry Research Laboratory. [Link]

  • Technology Networks. "Mass Spectrometry Ionization: Key Techniques Explained". Technology Networks, 2024. [Link]

  • Chemistry LibreTexts. "7: FT-IR Spectroscopy (Experiment)". Chemistry LibreTexts, 2025. [Link]

  • PubChem. "4-Oxo-4-(4-propylphenyl)butanoic acid". National Center for Biotechnology Information. [Link]

Sources

Exploratory

solubility of 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid in different solvents

An In-depth Technical Guide to the Solubility of 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic Acid Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic Acid

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This technical guide provides a comprehensive analysis of the solubility profile of 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid. In the absence of extensive empirical data for this specific molecule, this document synthesizes foundational chemical principles, predictive analysis based on molecular structure, and established experimental methodologies to offer a robust framework for researchers, scientists, and drug development professionals. We delve into the theoretical underpinnings of solubility, provide detailed protocols for its experimental determination, and explore computational tools that can accelerate formulation studies. This guide is designed to be a practical resource, enabling scientists to anticipate and systematically evaluate the solubility of this compound in a variety of solvent systems.

Introduction to 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic Acid

The compound 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid is a carboxylic acid derivative featuring a complex molecular architecture that suggests its potential utility in medicinal chemistry. The successful application of such a compound in any therapeutic context is fundamentally linked to its physicochemical properties, paramount among which is solubility. Solubility dictates the rate and extent of dissolution, which is often the rate-limiting step for the absorption of poorly soluble drugs.[1] A thorough understanding of this compound's behavior in different solvents is therefore essential for all stages of development, from initial screening and biological assays to final formulation design.

This guide will address this critical need by providing a multi-faceted exploration of the compound's solubility. We will begin by dissecting its molecular structure to predict its behavior, then outline the theoretical principles governing its dissolution, and finally, present detailed, actionable protocols for its empirical measurement.

Physicochemical Profile and Structural Analysis

The solubility of a molecule is intrinsically linked to its structure. The principle of "like dissolves like" serves as a foundational concept, meaning polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[2][3] Let's analyze the key structural features of 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid.

  • Carboxylic Acid Group (-COOH): This is a polar, hydrophilic functional group capable of acting as a hydrogen bond donor and acceptor.[4] Its presence suggests potential solubility in polar protic solvents. Crucially, it is an acidic group, meaning it can be deprotonated in basic solutions to form a highly polar and water-soluble carboxylate salt.[5]

  • Propylphenyl Group: This large aromatic and aliphatic moiety is non-polar and hydrophobic. It consists of a benzene ring substituted with a propyl group, contributing significantly to the molecule's lipophilicity. This part of the molecule will favor interactions with non-polar solvents.

  • Ketone Group (C=O): The carbonyl group is polar and can act as a hydrogen bond acceptor. It contributes to the overall polarity of the molecule but to a lesser extent than the carboxylic acid.

  • Gem-Dimethyl Group: The two methyl groups at the α-position are non-polar and increase the steric bulk and the hydrophobic character of the molecule.

Overall Assessment: The molecule possesses both significant hydrophilic (carboxylic acid, ketone) and large hydrophobic (propylphenyl, gem-dimethyl) regions. This amphipathic nature suggests that its solubility will be highly dependent on the chosen solvent. The large non-polar portion likely dominates, predicting poor aqueous solubility at neutral pH. However, its acidic nature is a key feature that can be exploited to enhance solubility in aqueous bases.

G cluster_molecule 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic Acid mol Core Structure hydrophilic Hydrophilic Region (Polar, H-Bonding) - Carboxylic Acid - Ketone mol->hydrophilic Influences solubility in polar solvents (e.g., water, alcohols) hydrophobic Hydrophobic Region (Non-Polar, Lipophilic) - Propylphenyl Group - Gem-Dimethyl Group mol->hydrophobic Influences solubility in non-polar solvents (e.g., hexane, ether) acidic_handle Acidic Handle (-COOH) Key for pH-dependent solubility mol->acidic_handle Enables dissolution in aqueous bases (e.g., NaOH)

Caption: Structural influences on the solubility of the target molecule.

Theoretical Framework of Solubility

The dissolution process is governed by thermodynamics, with the change in Gibbs free energy (ΔG) determining its spontaneity.[6] The relationship is given by the equation: ΔG = ΔH – TΔS, where a negative ΔG favors dissolution.

  • Enthalpy of Dissolution (ΔH): This term represents the energy change associated with breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.[3] For a non-polar compound in a polar solvent like water, significant energy is required to break the strong hydrogen bonds between water molecules, making ΔH positive (unfavorable).

  • Entropy of Dissolution (ΔS): This term reflects the change in disorder. Dissolving a solid typically increases entropy, which is favorable.[7] However, when a non-polar molecule enters water, it can cause water molecules to form a structured "cage" around it, leading to a decrease in the overall entropy of the system, a phenomenon known as the hydrophobic effect.[7]

For 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid in water, the large hydrophobic portion would require breaking many water-water hydrogen bonds (unfavorable ΔH) and would likely induce a negative entropy change via the hydrophobic effect. Both factors contribute to a predicted low water solubility.

Predicted Solubility Profile

Based on the structural analysis and theoretical principles, we can predict the qualitative solubility of the compound in a range of common laboratory solvents.

Solvent Class Example Solvents Predicted Solubility Justification
Polar Protic WaterVery LowThe large hydrophobic propylphenyl and gem-dimethyl groups outweigh the hydrophilic character of the carboxylic acid and ketone groups. The hydrophobic effect leads to unfavorable thermodynamics.[7] A structurally similar compound, 4-(4-Methylphenyl)-4-oxobutanoic acid, is also noted as insoluble in water.[8]
Methanol, EthanolModerateThese alcohols have both polar (-OH) and non-polar (alkyl) parts. They can hydrogen bond with the carboxylic acid while also solvating the hydrophobic regions, making them better solvents than water.[4]
Polar Aprotic DMSO, DMF, AcetonitrileHighThese solvents are polar and can solvate the polar functional groups effectively, especially the ketone. They are generally good solvents for a wide range of organic molecules.[9]
Non-Polar Hexane, TolueneLow to ModerateWhile the molecule has a large non-polar component, the presence of the highly polar carboxylic acid group, which can form strong dimers via hydrogen bonding, will limit solubility in purely non-polar solvents.[4] Toluene may be a better solvent than hexane due to potential π-π stacking interactions with the phenyl ring.
Slightly Polar Dichloromethane, Diethyl EtherModerate to HighThese solvents offer a good balance. They are not polar enough to be repelled by the hydrophobic sections but have enough polarity to interact favorably with the ketone and carboxylic acid groups. Most organic molecules are soluble in diethyl ether.
Aqueous Acid 5% HClVery LowThe compound is a carboxylic acid and will remain in its neutral, protonated form in an acidic solution. Therefore, its solubility will be similar to that in pure water.[10]
Aqueous Base 5% NaOH, 5% NaHCO₃HighThe carboxylic acid will be deprotonated by the base to form the corresponding sodium carboxylate salt. This ionic salt is much more polar than the neutral acid and will be readily soluble in water.[5] Solubility in NaHCO₃, a weaker base, would confirm it as a relatively strong organic acid.[10]

Computational Approaches for Solubility Prediction

In modern drug discovery, in silico methods are increasingly used to predict solubility, saving time and resources.[11][12] These computational tools can provide quantitative estimates that guide experimental work.

  • Quantitative Structure-Property Relationship (QSPR): These models use mathematical equations to correlate a compound's structural features (descriptors) with its known solubility.[11] By training on large datasets, these models can predict the solubility of new, untested molecules.[5]

  • Thermodynamic Cycle Methods: These physics-based approaches calculate solubility from fundamental principles.[13] They involve computing the free energy of sublimation (solid to gas) and the free energy of hydration (gas to solvent), which can be computationally intensive but offer high accuracy without reliance on large experimental datasets.

  • Molecular Dynamics (MD) Simulations: MD simulations can model the interactions between the solute and solvent molecules over time, providing insights into the dissolution process at an atomic level.[1]

For 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid, employing a suite of these computational tools would be a prudent first step to obtain estimated solubility values in various solvents before embarking on extensive laboratory work.

Standardized Experimental Protocols for Solubility Determination

Empirical testing remains the gold standard for determining solubility. The following protocols are designed to provide both qualitative classification and quantitative measurement.

Protocol for Qualitative Solubility Classification

This protocol systematically classifies the compound based on its solubility in a series of solvents, providing strong inferences about its primary functional groups.[10][14]

Materials:

  • 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid

  • Small test tubes (13x100 mm)

  • Vortex mixer

  • Solvents: Deionized Water, Diethyl Ether, 5% w/v NaOH, 5% w/v NaHCO₃, 5% v/v HCl

Procedure:

  • Water Solubility: Add ~25 mg of the compound to a test tube. Add 0.75 mL of deionized water in portions, vortexing vigorously after each addition.[14] Observe if the solid dissolves completely.

    • Interpretation: If soluble, the compound is a small polar molecule (unlikely here). If insoluble, proceed to the next steps.

  • 5% NaOH Solubility: To a fresh ~25 mg sample, add 0.75 mL of 5% NaOH solution in portions, vortexing vigorously.

    • Interpretation: If the compound dissolves, it indicates the presence of an acidic functional group (e.g., carboxylic acid or phenol).[14] The formation of the sodium salt enhances aqueous solubility.

  • 5% NaHCO₃ Solubility: To a fresh ~25 mg sample, add 0.75 mL of 5% NaHCO₃ solution in portions, vortexing vigorously.

    • Interpretation: If the compound dissolves (often with effervescence), it indicates a strong organic acid, most commonly a carboxylic acid.[10] Weaker acids like phenols typically do not dissolve in sodium bicarbonate.

  • 5% HCl Solubility: To a fresh ~25 mg sample, add 0.75 mL of 5% HCl solution in portions, vortexing vigorously.

    • Interpretation: If the compound dissolves, it indicates the presence of a basic functional group (e.g., an amine). This is not expected for the target molecule.[10]

  • Organic Solvent Solubility: To a fresh ~25 mg sample, add 0.75 mL of an organic solvent (e.g., diethyl ether, DMSO). Vortex vigorously.

    • Interpretation: Solubility in a non-polar solvent like diethyl ether indicates a significant non-polar character.

G start Start: ~25 mg of Compound water Add 0.75 mL Water Vortex start->water naoh Add 0.75 mL 5% NaOH Vortex start->naoh nahco3 Add 0.75 mL 5% NaHCO3 Vortex start->nahco3 hcl Add 0.75 mL 5% HCl Vortex start->hcl ether Add 0.75 mL Diethyl Ether Vortex start->ether result_water_insoluble Result: Insoluble (Likely large, non-polar molecule) water->result_water_insoluble Observation result_naoh_soluble Result: Soluble (Confirms Acidic Group) naoh->result_naoh_soluble Observation result_nahco3_soluble Result: Soluble (Confirms Carboxylic Acid) nahco3->result_nahco3_soluble Observation result_hcl_insoluble Result: Insoluble (No Basic Group) hcl->result_hcl_insoluble Observation result_ether_soluble Result: Soluble (Confirms Lipophilic Character) ether->result_ether_soluble Observation

Sources

Foundational

An In-depth Technical Guide to 4-Oxo-4-(4-propylphenyl)butanoic acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Oxo-4-(4-propylphenyl)butanoic acid is a keto-carboxylic acid derivative of benzene. This class of molecules, characterized by a butyric acid...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxo-4-(4-propylphenyl)butanoic acid is a keto-carboxylic acid derivative of benzene. This class of molecules, characterized by a butyric acid chain attached to a phenyl ring with a ketone at the gamma position, serves as a valuable scaffold in synthetic and medicinal chemistry. The presence of both a carboxylic acid and a ketone functional group provides two reactive centers for a variety of chemical transformations, making it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds with potential biological activity. This guide provides a comprehensive overview of its chemical identity, synthesis, characterization, and potential applications in research and drug development.

Chemical Identity and Nomenclature

A clear and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. 4-Oxo-4-(4-propylphenyl)butanoic acid is known by several synonyms, and its identity is definitively established by its unique CAS Registry Number and other database identifiers.

Identifier Type Identifier Source
CAS Number 57821-78-0Chemical Abstracts Service[1][2]
PubChem CID 725542PubChem[2]
IUPAC Name 4-oxo-4-(4-propylphenyl)butanoic acidPubChem[2]
Molecular Formula C13H16O3SynQuest Labs, PubChem[1][2]
Molecular Weight 220.26 g/mol PubChem[2]
Synonyms 4-(4-n-Propylphenyl)-4-oxobutyric acid, 3-(4-n-propylbenzoyl)propionic acid, Benzenebutanoic acid, γ-oxo-4-propyl-PubChem[2]
InChI InChI=1S/C13H16O3/c1-2-3-10-4-6-11(7-5-10)12(14)8-9-13(15)16/h4-7H,2-3,8-9H2,1H3,(H,15,16)PubChem[2]
SMILES CCCC1=CC=C(C=C1)C(=O)CCC(=O)OPubChem[2]

Physicochemical and Safety Data

Understanding the physicochemical properties and safety profile of a compound is crucial for its handling, storage, and application in experimental settings.

Property Value Source
Appearance White to off-white solid
Melting Point 114-118 °C
Boiling Point Not determined
Solubility Soluble in methanol, ethanol, and dimethyl sulfoxide. Insoluble in water.

Safety Information:

4-Oxo-4-(4-propylphenyl)butanoic acid is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1].

Handling and Storage:

  • Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Synthesis of 4-Oxo-4-(4-propylphenyl)butanoic acid

The most common and efficient method for the synthesis of 4-oxo-4-arylbutanoic acids is the Friedel-Crafts acylation of an aromatic substrate with succinic anhydride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, with anhydrous aluminum chloride (AlCl₃) being the most frequently used catalyst.

Reaction Mechanism

The synthesis proceeds through the following key steps:

  • Formation of the Acylium Ion: Anhydrous aluminum chloride, a potent Lewis acid, coordinates to one of the carbonyl oxygens of succinic anhydride. This is followed by the cleavage of the C-O bond to form a highly reactive acylium ion intermediate.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of propylbenzene attacks the electrophilic acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate known as a Wheland intermediate or sigma complex.

  • Rearomatization: A base, typically the [AlCl₃(OH)]⁻ complex formed from traces of water, abstracts a proton from the carbon atom bearing the new substituent, leading to the restoration of the aromaticity of the ring.

  • Hydrolysis: The resulting product is an aluminum chloride complex of the desired keto acid. This complex is then hydrolyzed during an aqueous workup to yield the final product, 4-oxo-4-(4-propylphenyl)butanoic acid.

Friedel_Crafts_Acylation Propylbenzene Propylbenzene SigmaComplex Sigma Complex Propylbenzene->SigmaComplex + Acylium Ion SuccinicAnhydride Succinic Anhydride AcyliumIon Acylium Ion Intermediate SuccinicAnhydride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AcyliumIon->SigmaComplex ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex - H⁺ FinalProduct 4-Oxo-4-(4-propylphenyl)butanoic acid ProductComplex->FinalProduct Aqueous Workup

Figure 1: Simplified workflow of the Friedel-Crafts acylation for the synthesis of 4-oxo-4-(4-propylphenyl)butanoic acid.
Experimental Protocol

This protocol is adapted from established procedures for Friedel-Crafts acylation reactions.

Materials:

  • Propylbenzene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Toluene

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add succinic anhydride (1.0 eq).

  • Solvent and Reactant Addition: Add anhydrous dichloromethane to the flask, followed by the slow addition of propylbenzene (1.1 eq). Stir the mixture until the succinic anhydride is fully dissolved.

  • Catalyst Addition: Cool the reaction mixture to 0 °C using an ice bath. Carefully and portion-wise add anhydrous aluminum chloride (2.2 eq). Caution: The addition of AlCl₃ is exothermic and will cause the evolution of HCl gas. Ensure adequate ventilation and perform this step in a fume hood.

  • Reaction: After the addition of AlCl₃ is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of a 1:1 mixture of concentrated HCl and crushed ice. Caution: This is a highly exothermic process.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash with deionized water, followed by a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as toluene or an ethanol/water mixture, to yield the pure 4-oxo-4-(4-propylphenyl)butanoic acid.

Characterization and Validation

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic and physical methods should be employed.

Spectroscopic Data (Predicted)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.90 (d, J = 8.0 Hz, 2H, Ar-H ortho to C=O)

    • δ 7.25 (d, J = 8.0 Hz, 2H, Ar-H meta to C=O)

    • δ 3.25 (t, J = 6.5 Hz, 2H, -CH₂-C=O)

    • δ 2.80 (t, J = 6.5 Hz, 2H, -CH₂-COOH)

    • δ 2.65 (t, J = 7.5 Hz, 2H, Ar-CH₂-)

    • δ 1.65 (sext, J = 7.5 Hz, 2H, -CH₂-CH₃)

    • δ 0.95 (t, J = 7.5 Hz, 3H, -CH₃)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 198.0 (C=O, ketone)

    • δ 178.5 (C=O, carboxylic acid)

    • δ 148.0 (Ar-C)

    • δ 134.0 (Ar-C)

    • δ 128.5 (Ar-CH)

    • δ 128.0 (Ar-CH)

    • δ 38.0 (Ar-CH₂)

    • δ 33.0 (-CH₂-C=O)

    • δ 28.0 (-CH₂-COOH)

    • δ 24.0 (-CH₂-CH₃)

    • δ 13.5 (-CH₃)

  • IR (KBr, cm⁻¹):

    • 3300-2500 (broad, O-H stretch of carboxylic acid)

    • 2960, 2870 (C-H stretch, alkyl)

    • 1710 (C=O stretch, carboxylic acid)

    • 1680 (C=O stretch, ketone)

    • 1605, 1420 (C=C stretch, aromatic)

  • Mass Spectrometry (EI):

    • m/z 220 [M]⁺

    • m/z 203 [M-OH]⁺

    • m/z 175 [M-COOH]⁺

    • m/z 147 [M-C₄H₇O₂]⁺

    • m/z 119 [C₉H₁₁]⁺

Applications in Research and Drug Development

The bifunctional nature of 4-oxo-4-(4-propylphenyl)butanoic acid makes it a valuable intermediate in organic synthesis, particularly in the field of medicinal chemistry.

Building Block for Heterocyclic Synthesis

The keto-acid moiety can be utilized to construct a variety of heterocyclic ring systems. For example, reaction with hydrazines can lead to the formation of pyridazinone derivatives, which are known to exhibit a wide range of biological activities. The carboxylic acid can be activated and coupled with various amines to form amides, which can then undergo further cyclization reactions.

Applications StartingMaterial 4-Oxo-4-(4-propylphenyl)butanoic acid Pyridazinones Pyridazinone Derivatives StartingMaterial->Pyridazinones Reaction with Hydrazines AmideDerivatives Amide Derivatives StartingMaterial->AmideDerivatives Amide Coupling Bioactivities Potential Biological Activities (e.g., antimicrobial, antifungal, anti-inflammatory) Pyridazinones->Bioactivities OtherHeterocycles Other Heterocycles AmideDerivatives->OtherHeterocycles Cyclization OtherHeterocycles->Bioactivities

Figure 2: Potential synthetic applications of 4-oxo-4-(4-propylphenyl)butanoic acid in medicinal chemistry.
Potential Biological Activities

While the specific biological profile of 4-oxo-4-(4-propylphenyl)butanoic acid is not extensively documented, the broader class of 4-oxoacids has been reported to possess fungicidal, bactericidal, and anti-inflammatory properties. Furthermore, derivatives of similar 4-oxo-4-phenylbutanoic acid structures have been investigated for their potential as antimicrobial and antifungal agents. This suggests that 4-oxo-4-(4-propylphenyl)butanoic acid could serve as a valuable starting point for the development of new therapeutic agents.

Conclusion

4-Oxo-4-(4-propylphenyl)butanoic acid is a versatile chemical building block with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis via Friedel-Crafts acylation, coupled with the reactivity of its dual functional groups, makes it an attractive starting material for the construction of more complex molecules and libraries of compounds for drug discovery. The established safety and handling protocols, along with the predicted characterization data, provide a solid foundation for researchers to incorporate this compound into their synthetic workflows. Further investigation into the biological activities of its derivatives is a promising avenue for future research.

References

  • PubChem. Compound Summary for CID 725542, 4-Oxo-4-(4-propylphenyl)butanoic acid. National Center for Biotechnology Information. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic Acid: Acknowledging a Scientific Frontier

A Note to the Research Community: Extensive investigation into the scientific literature and chemical databases for "2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid" has revealed a significant finding: a notable absen...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Research Community:

Extensive investigation into the scientific literature and chemical databases for "2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid" has revealed a significant finding: a notable absence of published data regarding its specific applications in medicinal chemistry. As of our latest search, there is no readily available information detailing its biological activity, mechanism of action, or established protocols for its use in drug discovery and development.

This presents a unique situation. While the core structural motif of a 4-aryl-4-oxobutanoic acid is recognized in medicinal chemistry, the specific substitutions of a gem-dimethyl group at the 2-position and a propyl group on the phenyl ring create a novel chemical entity whose pharmacological profile remains uncharted.

Therefore, this document will take a unique approach. Instead of providing established protocols for a compound with unknown properties, which would be scientifically unsound, we will instead leverage our expertise to:

  • Deconstruct the Molecule: Analyze the structural features of 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid to hypothesize potential, albeit unproven, areas of medicinal chemistry relevance.

  • Propose a Roadmap for Investigation: Outline a logical, step-by-step research program that a medicinal chemist or pharmacologist could undertake to elucidate the compound's properties. This will serve as a foundational guide for any researcher interested in exploring this novel molecule.

  • Provide Generalizable Protocols: Detail robust, adaptable protocols for key assays that would be central to the initial characterization of any new chemical entity with this general structure.

This approach ensures scientific integrity while providing valuable, actionable guidance for pioneering research into this unexplored area of chemical space.

Part 1: Structural Analysis and Hypothesized Therapeutic Arenas

The structure of 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid contains several key pharmacophores that can inform initial hypotheses about its potential biological activities.

  • Aryl Keto-Acid Moiety: The 4-oxo-4-arylbutanoic acid scaffold is a known building block for various heterocyclic systems with diverse biological activities. For instance, the reaction of such acids can lead to the formation of pyrroloimidazolones and pyrrolopyrimidinones, which have been investigated for anti-inflammatory, anticonvulsant, and other CNS-related activities.

  • Propylphenyl Group: The 4-propylphenyl substituent increases the lipophilicity of the molecule, which could enhance its ability to cross cellular membranes and potentially interact with hydrophobic pockets within protein targets. This feature is common in compounds targeting receptors or enzymes.

  • Gem-Dimethyl Group: The presence of a gem-dimethyl group at the alpha-position to the carboxylic acid can have several implications. It may provide steric hindrance that could influence binding to specific targets. Metabolically, it can block alpha-oxidation, potentially leading to a longer biological half-life compared to its unmethylated counterpart.

Based on these features, one could hypothesize potential (though unverified) applications in areas such as:

  • Anti-inflammatory agents: The structural similarity to precursors of anti-inflammatory compounds warrants investigation into its effects on inflammatory pathways.

  • CNS disorders: The potential to synthesize novel heterocyclic scaffolds suggests that this compound could be a starting point for developing agents targeting the central nervous system.

  • Metabolic disorders: Keto-acids are integral to various metabolic pathways[1]. While this specific structure is not a known metabolite, its potential to interact with metabolic enzymes could be explored.

Part 2: A Proposed Research Roadmap for Characterization

For any researcher embarking on the study of this novel compound, a systematic approach is crucial. The following workflow outlines a logical progression from initial characterization to preliminary biological assessment.

G cluster_0 Phase 1: Foundational Characterization cluster_1 Phase 2: In Vitro Biological Screening cluster_2 Phase 3: Hit Validation and Mechanism of Action synthesis Synthesis and Purification physchem Physicochemical Profiling synthesis->physchem Purity >95% cytotoxicity Cytotoxicity Assays physchem->cytotoxicity Solubility data target_screening Broad Target Screening cytotoxicity->target_screening Determine non-toxic conc. dose_response Dose-Response Assays target_screening->dose_response Identify initial 'hits' moa Mechanism of Action Studies dose_response->moa Confirm activity

Figure 1: A proposed workflow for the initial investigation of 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid.

Part 3: Generalizable Protocols for Initial Investigation

The following protocols are foundational and can be adapted for the initial characterization of novel compounds like 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid.

Protocol 1: Synthesis of 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic Acid

Rationale: A reliable synthetic route is the first step. While a specific synthesis for this exact molecule is not published, a plausible approach would be a Friedel-Crafts acylation of propylbenzene with 2,2-dimethylsuccinic anhydride.

Materials:

  • Propylbenzene

  • 2,2-Dimethylsuccinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a stirred solution of propylbenzene and 2,2-dimethylsuccinic anhydride in anhydrous DCM at 0 °C, slowly add anhydrous AlCl₃.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Determination of Aqueous Solubility

Rationale: Assessing the solubility is critical for designing in vitro assays and for early formulation considerations.

Materials:

  • 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Prepare a stock solution of the compound in DMSO (e.g., 10 mM).

  • Add an excess amount of the solid compound to PBS (pH 7.4) in a glass vial.

  • Shake the vial at room temperature for 24 hours to ensure equilibrium is reached.

  • Filter the suspension to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a calibrated HPLC method.

  • Perform the experiment in triplicate to ensure reproducibility.

Protocol 3: General Cytotoxicity Assessment (MTT Assay)

Rationale: Before screening for specific biological activities, it is essential to determine the concentrations at which the compound is not cytotoxic. The MTT assay is a standard colorimetric assay for assessing cell viability.

Materials:

  • A relevant human cell line (e.g., HEK293 for general toxicity, or a cancer cell line if anti-proliferative effects are hypothesized)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).

  • Replace the medium in the wells with the medium containing the different concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ (concentration that inhibits 50% of cell growth).

Data Presentation

All quantitative data from these initial studies should be meticulously recorded and presented in a clear, tabular format to facilitate analysis and comparison.

Table 1: Physicochemical Properties of 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid

Property Value Method
Molecular Weight 250.32 g/mol Calculated
LogP To be determined Calculated/Experimental
Aqueous Solubility (pH 7.4) To be determined HPLC

| pKa | To be determined | Potentiometric titration |

Table 2: In Vitro Cytotoxicity of 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid

Cell Line Incubation Time (h) IC₅₀ (µM)
HEK293 48 To be determined

| HeLa | 48 | To be determined |

Conclusion

The compound 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid represents a novel chemical entity with unexplored potential in medicinal chemistry. While the absence of existing data precludes the provision of specific application notes, this guide offers a scientifically rigorous framework for its initial investigation. By following the proposed research roadmap and employing the generalizable protocols, researchers can begin to unravel the pharmacological profile of this compound and determine its potential as a valuable scaffold for drug discovery. The journey into the unknown is the essence of scientific advancement, and this molecule presents a fresh opportunity for such exploration.

References

  • The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Arabian Journal of Chemistry. Available at: [Link]

  • Keto acid. Wikipedia. Available at: [Link]

Sources

Application

Quantifying 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic Acid in Solution: An Application Note and Protocol

Introduction: The Analytical Imperative for a Novel Butanoic Acid Derivative 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid is a small molecule of interest in pharmaceutical and chemical research. Accurate and precis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Novel Butanoic Acid Derivative

2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid is a small molecule of interest in pharmaceutical and chemical research. Accurate and precise quantification of this compound in various solutions is paramount for a range of applications, including pharmacokinetic studies, stability testing, and quality control of drug formulations. This document provides a comprehensive guide for the determination of 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid, leveraging High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and robust analytical technique. Additionally, considerations for a more sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method are discussed for applications requiring lower detection limits.

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is critical for method development. While specific experimental data for 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid is limited, we can infer properties from its structure and from related compounds.

PropertyValue/InformationSource
Chemical FormulaC₁₃H₁₆O₃PubChem[9]
Molecular Weight220.26 g/mol PubChem[9]
CAS Number57821-78-0PubChem[9]
StructureA butanoic acid derivative with a dimethyl substitution at the α-carbon and a 4-propylphenyl ketone at the γ-carbon.Inferred
UV AbsorbanceThe presence of the phenyl ring and the ketone functional group suggests strong UV absorbance, likely in the range of 240-280 nm.Inferred from similar structures[10][11]
SolubilityExpected to be soluble in organic solvents like methanol, acetonitrile, and DMSO. Solubility in aqueous solutions will be pH-dependent due to the carboxylic acid group.Inferred

Proposed Analytical Methodology: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, offering high resolution and reproducibility for the separation and quantification of small molecules.[2][12] For 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid, a reversed-phase HPLC method is proposed, which separates compounds based on their hydrophobicity.

Principle of the Method

The sample solution is injected into the HPLC system, where it is carried by a mobile phase through a column packed with a nonpolar stationary phase (typically C18). Due to its hydrophobic nature, 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid will interact with the stationary phase. By carefully controlling the composition of the mobile phase, the analyte is eluted from the column and passes through a UV detector. The detector measures the absorbance of UV light by the analyte at a specific wavelength, and the resulting signal is proportional to the concentration of the compound in the sample. Quantification is achieved by comparing the peak area of the analyte in the sample to the peak areas of a series of calibration standards with known concentrations.

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid in a given solution.

Quantification_Workflow Figure 1: Experimental Workflow for Quantification cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing and Quantification prep_start Start: Obtain Solution and Reference Standard stock_solution Prepare Primary Stock Solution of Analyte prep_start->stock_solution sample_prep Prepare Sample Solution (Dilute if Necessary) prep_start->sample_prep working_standards Prepare a Series of Working Calibration Standards via Serial Dilution stock_solution->working_standards hplc_system Equilibrate HPLC System with Mobile Phase inject_standards Inject Calibration Standards hplc_system->inject_standards inject_samples Inject Prepared Samples inject_standards->inject_samples data_acquisition Acquire Chromatographic Data inject_samples->data_acquisition peak_integration Integrate Peak Areas of Analyte data_acquisition->peak_integration calibration_curve Construct Calibration Curve (Peak Area vs. Concentration) peak_integration->calibration_curve quantification Calculate Concentration of Analyte in Samples calibration_curve->quantification report Report Results and Perform Method Validation quantification->report

Caption: A flowchart of the key steps involved in the quantification process.

Detailed Protocol

Materials and Reagents
  • 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid reference standard (purity >98%)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water (e.g., Milli-Q or equivalent)

  • Formic acid (or trifluoroacetic acid), analytical grade

  • Volumetric flasks and pipettes (Class A)

  • Autosampler vials with septa

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the sample solvent)

Instrumentation
  • HPLC system equipped with:

    • Degasser

    • Binary or quaternary pump

    • Autosampler

    • Column oven

    • UV or Photodiode Array (PDA) detector

  • Analytical balance

  • Data acquisition and processing software (e.g., Chromeleon, Empower)

Chromatographic Conditions

The following are recommended starting conditions and should be optimized as part of method development.

ParameterRecommended ConditionRationale
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)Provides good retention and separation for hydrophobic molecules like the target analyte.
Mobile Phase A 0.1% Formic acid in waterThe acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.
Mobile Phase B AcetonitrileA common strong solvent in reversed-phase HPLC.
Gradient Elution Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A suggested starting gradient is: 0-1 min: 30% B, 1-10 min: 30-90% B, 10-12 min: 90% B, 12-13 min: 90-30% B, 13-15 min: 30% B.Gradient elution is often necessary to elute compounds with a wide range of polarities and to ensure the column is cleaned between injections.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume; can be adjusted based on sensitivity needs.
Detection Wavelength 254 nm (or scan for optimal wavelength with PDA)The phenyl ketone moiety is expected to have strong absorbance at this wavelength. A PDA detector can be used to determine the wavelength of maximum absorbance.
Preparation of Solutions

a. Standard Stock Solution (e.g., 1 mg/mL)

  • Accurately weigh approximately 10 mg of the 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid reference standard.

  • Quantitatively transfer the standard to a 10 mL volumetric flask.

  • Dissolve and bring to volume with a suitable solvent (e.g., methanol or acetonitrile). Mix thoroughly.

b. Working Standard Solutions

  • Prepare a series of at least five working standard solutions by serially diluting the stock solution with the mobile phase at the initial composition (e.g., 70% A: 30% B).

  • A suggested concentration range is 1 µg/mL to 100 µg/mL, but this should be adjusted based on the expected concentration in the samples.

c. Sample Preparation

  • If the sample is a solid, dissolve a known weight in a suitable solvent and dilute as necessary to fall within the calibration range.

  • If the sample is a liquid, dilute a known volume with the initial mobile phase to bring the concentration within the calibration range.

  • Filter all samples and standards through a 0.22 µm or 0.45 µm syringe filter before transferring to autosampler vials.

Data Analysis and Quantification
  • Inject the prepared standard solutions in order of increasing concentration, followed by the sample solutions. It is good practice to inject a blank (initial mobile phase) before the standards and periodically between samples to check for carryover.

  • Integrate the peak area of the analyte in each chromatogram.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Perform a linear regression analysis on the calibration curve. The coefficient of determination (R²) should ideally be > 0.995.

  • Determine the concentration of 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid in the samples by interpolating their peak areas from the calibration curve.

  • Apply the appropriate dilution factors to calculate the concentration in the original, undiluted sample.

Method Validation: A Critical Requirement

As this is a proposed method, it is imperative to perform a thorough method validation to demonstrate its suitability for the intended application. The validation should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6]

Key Validation Parameters:

ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).The analyte peak should be well-resolved from other peaks, and peak purity should be confirmed (if using a PDA detector).
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.R² > 0.995 for the calibration curve.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.Established from the linearity studies.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of spiked samples should be within 98-102%.
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day) and intermediate precision (inter-day).Relative Standard Deviation (RSD) < 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined as a signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant changes in results when parameters like mobile phase composition, pH, column temperature, and flow rate are slightly varied.

Alternative Technique: LC-MS/MS for Enhanced Sensitivity

For applications requiring very low quantification limits, such as in biological matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[13][14][15][16][17]

  • Principle: LC-MS/MS couples the separation power of HPLC with the high selectivity and sensitivity of a triple quadrupole mass spectrometer. The analyte is ionized (e.g., by electrospray ionization), and a specific precursor ion is selected. This ion is then fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and allows for quantification at much lower levels than UV detection.

  • Considerations: Method development for LC-MS/MS involves optimizing the ionization and fragmentation of the analyte. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.

Conclusion

This application note provides a detailed framework for the quantification of 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid in solution using a proposed HPLC-UV method. The provided protocol, based on established analytical principles for similar compounds, serves as a robust starting point for method development. The paramount importance of in-house method validation according to ICH Q2(R1) guidelines cannot be overstated to ensure the generation of reliable and accurate data. For applications demanding higher sensitivity, the adoption of an LC-MS/MS-based approach should be considered.

References

  • MDPI. The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Available from: [Link]

  • PubChem. 4-[4-(2,2-Dimethylpropyl)phenyl]butanoic acid. National Center for Biotechnology Information. Available from: [Link]

  • Pereira, V., et al. (2010). HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples. Journal of Separation Science, 33(9), 1204-1215. Available from: [Link]

  • ResearchGate. (PDF) Derivatization of γ-Amino Butyric Acid Analogues for Their Determination in the Biological Samples and Pharmaceutical Preparations: A Comprehensive Review. Available from: [Link]

  • National Center for Biotechnology Information. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. Available from: [Link]

  • Li, Y., et al. (2019). Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods. Foods, 8(6), 203. Available from: [Link]

  • Drug Development and Delivery. Application of LCMS in small-molecule drug development. Available from: [Link]

  • National Center for Biotechnology Information. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. PMC. Available from: [Link]

  • BioAgilytix. LC/MS Applications in Drug Development. Available from: [Link]

  • ResearchGate. Determination of Organic Acids in Orange Fruit by HPLC. Available from: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • MDPI. 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. Available from: [Link]

  • Chromatography Online. Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International. Available from: [Link]

  • SCION Instruments. Highly Sensitive Analysis of Organic Acids by HPLC-UV. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • MDPI. A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. Available from: [Link]

  • Stanford University Mass Spectrometry. Fundamentals: Applications of LC/MS in small molecule drug discovery. Available from: [Link]

  • The University of Jordan. Photoemission and photofragmentation of butanoic, hexanoic and octanoic acids in the gas phase. Available from: [Link]

  • YouTube. TERMspé. Exercise. Conductometric titration of butanoic acid in butter. Available from: [Link]

  • YouTube. ICH Q2 Validation of Analytical Procedures. Available from: [Link]

  • International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. Available from: [Link]

  • PubChem. 4-Oxo-4-(4-propylphenyl)butanoic acid. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 4-(4-Methylphenyl)-4-oxobutanoic acid. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 4-Oxo-4-(4-propoxyphenyl)butanoic acid. National Center for Biotechnology Information. Available from: [Link]

Sources

Method

Synthesis of Pyridazinone Derivatives from 4-Oxo-4-Arylbutanoic Acids: An Application Note and Detailed Protocol

Introduction The pyridazinone core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[1][2][3] Its derivatives are known to exhibit a wide spectrum of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridazinone core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[1][2][3] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including cardiovascular, anti-inflammatory, anticancer, antimicrobial, and central nervous system effects.[4][5][6] The versatility of the pyridazinone ring system, which allows for functionalization at various positions, makes it an attractive template for the development of novel therapeutic agents.[3]

One of the most direct and classical methods for constructing the 6-substituted-4,5-dihydropyridazin-3(2H)-one skeleton is through the cyclocondensation of γ-keto acids, specifically 4-oxo-4-arylbutanoic acids, with hydrazine derivatives.[7][8] This approach is valued for its reliability, operational simplicity, and the ready availability of the starting materials.

This document serves as a comprehensive technical guide for researchers, chemists, and professionals in drug development. It provides an in-depth explanation of the synthetic strategy, a detailed reaction mechanism, field-tested experimental protocols, and methods for product characterization.

Synthetic Strategy and Mechanism

The core of this synthesis is the reaction between a 4-oxo-4-arylbutanoic acid and hydrazine hydrate. This reaction proceeds via a two-step, one-pot mechanism involving hydrazone formation followed by an intramolecular cyclization.

Causality of the Reaction Pathway:

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of a nitrogen atom from hydrazine (a potent nucleophile) on the electrophilic carbonyl carbon of the ketone in the 4-oxo-4-arylbutanoic acid.

  • Hydrazone Formation: This initial attack leads to a tetrahedral intermediate which subsequently dehydrates to form a stable hydrazone intermediate.

  • Intramolecular Cyclization (Acyl Substitution): The terminal amino group of the hydrazone then acts as an intramolecular nucleophile, attacking the carboxylic acid's carbonyl carbon. This step is a nucleophilic acyl substitution.

  • Dehydration and Ring Closure: The resulting tetrahedral intermediate eliminates a molecule of water to form the stable six-membered dihydropyridazinone ring. The reaction is typically driven to completion by removing water, often by refluxing in a suitable solvent.

The overall transformation is a robust method to generate the 6-aryl-4,5-dihydropyridazin-3(2H)-one scaffold.

Reaction_Mechanism Fig. 1: Reaction Mechanism start_materials 4-Oxo-4-arylbutanoic Acid + Hydrazine Hydrate hydrazone Hydrazone Intermediate start_materials->hydrazone Nucleophilic attack - H₂O cyclized_intermediate Cyclized Tetrahedral Intermediate hydrazone->cyclized_intermediate Intramolecular Nucleophilic Acyl Substitution product 6-Aryl-4,5-dihydropyridazin-3(2H)-one cyclized_intermediate->product Dehydration - H₂O

Caption: Fig. 1: Reaction Mechanism

Detailed Experimental Protocols

Protocol 1: General Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-one

This protocol describes a general and reliable method for the synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones. The synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one is provided as a specific example.

Materials and Reagents:

  • 4-Oxo-4-phenylbutanoic acid (1.0 eq)

  • Hydrazine hydrate (80% solution, 1.5 - 2.0 eq)

  • Ethanol (or other suitable solvent like butanol or acetic acid)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-oxo-4-phenylbutanoic acid (e.g., 5.0 g, 28.0 mmol).

  • Solvent Addition: Add ethanol (approx. 50 mL) to the flask to dissolve or suspend the starting material. Stirring is initiated to ensure homogeneity. Note: The choice of solvent can influence reaction time and yield. Ethanol is a common and effective choice.

  • Reagent Addition: Slowly add hydrazine hydrate (e.g., 2.1 g of 80% solution, ~33.6 mmol, 1.2 eq) to the stirring mixture at room temperature. The addition is typically exothermic and should be done cautiously.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) using a heating mantle. Allow the reaction to proceed for 4-6 hours. Causality: Heating provides the necessary activation energy for the cyclization and dehydration steps and helps to drive the reaction to completion.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Toluene:Ethyl acetate:Formic acid 5:4:1).[9] The disappearance of the starting material spot indicates the completion of the reaction.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. A precipitate often forms upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Purification: Pour the cooled reaction mixture into a beaker of cold water (approx. 100 mL). The product will precipitate as a solid. Collect the solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with copious amounts of cold water to remove any unreacted hydrazine hydrate and other water-soluble impurities.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight. The product, 6-phenyl-4,5-dihydropyridazin-3(2H)-one, is typically obtained as a white or off-white solid.

Experimental_Workflow Fig. 2: Experimental Workflow setup 1. Reaction Setup (4-oxo-4-arylbutanoic acid in Ethanol) add_hydrazine 2. Add Hydrazine Hydrate setup->add_hydrazine reflux 3. Heat to Reflux (4-6 hours) add_hydrazine->reflux monitor 4. Monitor by TLC reflux->monitor workup 5. Cool and Precipitate (in cold water) monitor->workup purify 6. Filter, Wash, and Dry workup->purify product Final Product: 6-Aryl-4,5-dihydropyridazin-3(2H)-one purify->product

Sources

Application

Application Note: A Validated Protocol for the Synthesis of 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic Acid via Friedel-Crafts Acylation

Abstract This document provides a comprehensive, field-tested protocol for the synthesis of 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid. The methodology is centered on the robust and widely applicable Friedel-Craf...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid. The methodology is centered on the robust and widely applicable Friedel-Crafts acylation reaction. By reacting propylbenzene with 2,2-dimethylsuccinic anhydride in the presence of a stoichiometric amount of aluminum chloride as the Lewis acid catalyst, the target keto-acid is produced with high regioselectivity. This application note details the reaction mechanism, a step-by-step experimental procedure, safety considerations, and methods for product purification and characterization. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science, providing a reliable method for obtaining this and structurally related compounds.

Introduction and Significance

4-Aryl-4-oxobutanoic acids are valuable intermediates in the synthesis of a wide range of biologically active molecules and materials. The specific target of this protocol, 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid, incorporates a propylphenyl moiety, which is a common feature in pharmacologically active compounds, and a gem-dimethyl group that can impart specific conformational properties. The synthesis is achieved through the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution, first discovered by Charles Friedel and James Crafts in 1877.[1][2] This reaction is exceptionally effective for forming carbon-carbon bonds to an aromatic ring, making it a preferred method for producing aryl ketones.

This protocol utilizes 2,2-dimethylsuccinic anhydride as the acylating agent. The use of an anhydride is a common and effective alternative to acyl chlorides. The reaction demonstrates high regioselectivity, with the acylation occurring predominantly at the para-position of the propylbenzene ring due to the ortho,para-directing nature of the alkyl group and steric hindrance at the ortho positions.

Reaction Scheme and Mechanism

The overall transformation is depicted below:

Scheme 1: Friedel-Crafts Acylation of Propylbenzene

The reaction proceeds via a well-established electrophilic aromatic substitution mechanism. The key steps are:

  • Formation of the Acylium Ion: The Lewis acid, aluminum chloride (AlCl₃), coordinates to one of the carbonyl oxygens of the 2,2-dimethylsuccinic anhydride. This complexation polarizes the anhydride, facilitating the cleavage of a C-O bond to generate a highly reactive, resonance-stabilized acylium ion. This serves as the active electrophile.

  • Electrophilic Attack: The π-electrons of the electron-rich propylbenzene ring act as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Re-aromatization: A base, in this case, the AlCl₄⁻ complex, abstracts a proton from the carbon atom bearing the new substituent. This restores the aromaticity of the ring.

  • Catalyst Complexation: The product, an aryl ketone, is a moderate Lewis base. It readily forms a stable complex with the strong Lewis acid AlCl₃.[3] This complexation is generally irreversible under the reaction conditions, meaning that a stoichiometric amount of AlCl₃ is required for the reaction to proceed to completion.

  • Workup: The final product is liberated from the aluminum complex by quenching the reaction with an aqueous acid workup.

The following diagram illustrates the mechanistic workflow.

Friedel_Crafts_Acylation_Mechanism Mechanism of Friedel-Crafts Acylation Reactants Propylbenzene + 2,2-Dimethylsuccinic Anhydride + AlCl₃ Acylium_Formation Step 1: Acylium Ion Formation Reactants->Acylium_Formation Electrophilic_Attack Step 2: Electrophilic Attack Acylium_Formation->Electrophilic_Attack Generates Electrophile Arenium_Ion Arenium Ion (Sigma Complex) Electrophilic_Attack->Arenium_Ion Forms C-C bond Rearomatization Step 3: Re-aromatization Arenium_Ion->Rearomatization [AlCl₄]⁻ abstracts H⁺ Product_Complex Product-AlCl₃ Complex Rearomatization->Product_Complex Workup Step 4: Aqueous Workup (H₃O⁺) Product_Complex->Workup Quench Final_Product 2,2-Dimethyl-4-oxo-4- (4-propylphenyl)butanoic acid Workup->Final_Product

Figure 1: Mechanistic workflow of the Friedel-Crafts acylation.

Materials, Reagents, and Instrumentation

Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Notes
PropylbenzeneC₉H₁₂120.2110.0 mL72.0Limiting Reagent
2,2-Dimethylsuccinic AnhydrideC₆H₈O₃128.1310.25 g80.0
Aluminum Chloride (Anhydrous)AlCl₃133.3421.4 g160.0Highly hygroscopic. Handle quickly in a dry environment.
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93150 mL-Use dry solvent from a sealed bottle or distillation.
Hydrochloric Acid (conc.)HCl36.46~50 mL-For workup.
Deionized WaterH₂O18.02~500 mL-For workup and washing.
Saturated Sodium BicarbonateNaHCO₃84.01~100 mL-For washing.
Brine (Saturated NaCl)NaCl58.44~100 mL-For washing.
Anhydrous Magnesium SulfateMgSO₄120.37~10 g-For drying organic layer.
Instrumentation
  • Three-neck round-bottom flask (500 mL) with magnetic stir bar

  • Reflux condenser and addition funnel

  • Drying tube (filled with CaCl₂ or Drierite)

  • Ice-water bath

  • Magnetic stir plate

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Analytical balance

  • NMR Spectrometer

  • FT-IR Spectrometer

Detailed Experimental Protocol

Reaction Setup
  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at 120 °C overnight and allowed to cool in a desiccator or assembled hot and cooled under a stream of dry nitrogen or argon. This is critical as aluminum chloride reacts violently with water.[4]

  • Initial Reagent Charging: To the 500 mL three-neck flask equipped with a magnetic stir bar, add propylbenzene (10.0 mL, 72.0 mmol) and 2,2-dimethylsuccinic anhydride (10.25 g, 80.0 mmol).

  • Solvent Addition: Add 100 mL of anhydrous dichloromethane (DCM) to the flask.

  • Assembly: Fit the flask with a reflux condenser and an addition funnel. Place a drying tube on top of the condenser. Begin stirring the solution.

  • Cooling: Immerse the reaction flask in an ice-water bath and allow the solution to cool to 0-5 °C. The reaction is highly exothermic, and this cooling is essential to control the reaction rate.[5]

Friedel-Crafts Acylation
  • Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride (21.4 g, 160.0 mmol) to the stirred, cooled solution over a period of 30-45 minutes.

    • Causality: Slow, portion-wise addition is crucial to manage the exothermic nature of the AlCl₃ dissolution and reaction.[6] Adding it too quickly can cause the solvent to boil, leading to pressure buildup and loss of reagents.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The color of the mixture will typically darken to a deep orange or brown.

  • Monitoring (Optional): The reaction progress can be monitored by Thin Layer Chromatography (TLC) by carefully taking a small aliquot, quenching it in dilute HCl, extracting with ethyl acetate, and spotting on a silica plate.

Workup and Product Isolation
  • Quenching: Prepare a large beaker (1 L) containing approximately 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. While stirring vigorously, slowly and carefully pour the reaction mixture into the ice/HCl mixture.

    • Causality: This step quenches the reaction and hydrolyzes the aluminum-ketone complex.[3] The addition must be slow as the hydrolysis is also highly exothermic and liberates HCl gas. This must be performed in a well-ventilated fume hood.

  • Phase Separation: Transfer the quenched mixture to a 500 mL separatory funnel. Shake well, venting frequently. Allow the layers to separate. The product will be in the lower, organic (DCM) layer.

  • Extraction: Drain the organic layer. Extract the remaining aqueous layer with an additional portion of DCM (50 mL).[6]

  • Combine and Wash: Combine the organic layers. Wash the combined organic phase sequentially with:

    • 100 mL of deionized water

    • 100 mL of saturated sodium bicarbonate solution (to remove unreacted anhydride and HCl)

    • 100 mL of brine (to aid in breaking emulsions and removing bulk water)

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Decant or filter the dried solution and remove the dichloromethane using a rotary evaporator. This will yield the crude product, likely as a viscous oil or a low-melting solid.

Purification
  • Recrystallization: The crude product can often be purified by recrystallization. A suitable solvent system might be a mixture of ethyl acetate and hexanes. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes until turbidity persists. Allow to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Characterization of the Final Product

The identity and purity of the synthesized 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid should be confirmed using standard spectroscopic techniques.

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ ~7.9 (d, 2H, Ar-H ortho to C=O), δ ~7.2 (d, 2H, Ar-H meta to C=O), δ ~3.1 (s, 2H, -CH₂-C=O), δ ~2.6 (t, 2H, Ar-CH₂-), δ ~1.6 (m, 2H, -CH₂-CH₃), δ ~1.3 (s, 6H, -C(CH₃)₂), δ ~0.9 (t, 3H, -CH₂-CH₃). The carboxylic acid proton (-COOH) will appear as a very broad singlet, typically δ > 10.
¹³C NMR (CDCl₃, 100 MHz)δ ~198-200 (Aromatic C=O), δ ~178-180 (Carboxylic C=O), signals between δ ~125-145 for aromatic carbons, and signals in the aliphatic region (δ ~10-50) for the propyl and dimethylbutanoic acid carbons.[7][8]
FT-IR (KBr or thin film, cm⁻¹)~2500-3300 (broad, O-H stretch of carboxylic acid), ~1700-1725 (C=O stretch of carboxylic acid), ~1680-1690 (C=O stretch of aryl ketone), ~1600 (C=C aromatic stretch).[8]
Mass Spec (ESI⁻) [M-H]⁻ calculated for C₁₅H₁₉O₃⁻: 247.1334; found: 247.1340 (or similar).

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield Wet reagents or glassware (deactivated AlCl₃).Ensure all reagents are anhydrous and glassware is properly dried. Purchase fresh anhydrous AlCl₃.
Insufficient amount of AlCl₃.The reaction is stoichiometric, not catalytic. Use at least 2.0 equivalents of AlCl₃.
Formation of Isomers While para-substitution is heavily favored, minor amounts of the ortho-isomer may form. These can typically be removed during recrystallization.
Difficult Workup Persistent emulsion during washing.Add more brine to the separatory funnel to increase the ionic strength of the aqueous phase.
Product Fails to Crystallize Product is an oil or is impure.Attempt purification by column chromatography (silica gel, ethyl acetate/hexanes gradient). Try scratching the inside of the flask with a glass rod to induce crystallization.

Safety and Handling Precautions

  • Aluminum Chloride (Anhydrous): Extremely corrosive and hygroscopic. It reacts violently with water, releasing large amounts of heat and toxic HCl gas.[9] Always handle in a fume hood, wearing safety glasses, a lab coat, and chemical-resistant gloves.[10] Keep away from water and have a Class D fire extinguisher or dry sand available. Do not use water or CO₂ extinguishers.[10]

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All handling should be performed in a well-ventilated chemical fume hood.[11] DCM can penetrate standard nitrile gloves; use thicker, chemical-resistant gloves and change them immediately if contaminated.[12]

  • Hydrochloric Acid (Concentrated): Highly corrosive and causes severe burns. Handle with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • General Precautions: The reaction and workup procedures are exothermic and involve corrosive materials. Always wear appropriate PPE. Ensure emergency eyewash and safety shower stations are accessible.

References

  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Friedel–Crafts reaction. In Wikipedia. Retrieved January 27, 2026, from [Link]

  • Moosmasta. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube. Retrieved from [Link]

  • Blower, P. E., et al. (2023). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. ACS Earth and Space Chemistry. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aluminum Chloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • PubChem. (n.d.). Synthesis of 2,2-dimethyl-4-[(1-oxodecyl)oxy]butanoic acid phenylmethyl ester. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical-Specific Protocols: Aluminum Chloride (anhydrous). Retrieved from [Link]

  • Duke University Occupational & Environmental Safety Office. (n.d.). Chemical Safety Guidelines - Methylene Chloride/Dichloromethane. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. In Wikipedia. Retrieved January 27, 2026, from [Link]

  • Beyond Benign. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]

  • VelocityEHS. (2015, February 20). Dichloromethane (Methylene Chloride) Hazards & Safety Information. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Side Product Formation in the Synthesis of 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid

Prepared by: Gemini, Senior Application Scientist Introduction The synthesis of 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid is a critical step in various research and development pipelines, particularly in the syn...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

The synthesis of 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid is a critical step in various research and development pipelines, particularly in the synthesis of novel pharmaceutical intermediates. The most common synthetic route is the Friedel-Crafts acylation of 4-propylbenzene with 2,2-dimethylsuccinic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃)[1]. While seemingly straightforward, this electrophilic aromatic substitution reaction can be accompanied by the formation of several side products, complicating purification and reducing overall yield.

This technical guide serves as a dedicated resource for researchers, chemists, and drug development professionals encountering such challenges. It provides a structured, question-and-answer-based troubleshooting framework grounded in mechanistic principles. Our goal is to empower you to not only identify but also mitigate the formation of common impurities through a deeper understanding of the reaction dynamics.

Core Reaction Pathway

The desired transformation involves the selective acylation at the para-position of the propylbenzene ring. The propyl group is an ortho-, para-directing activator, and with the para-position sterically unhindered, it is the favored site of reaction.

Isomer_Formation Formation of Positional Isomers Propylbenzene 4-Propylbenzene Para_Attack Para_Attack Propylbenzene->Para_Attack para-attack (Major Pathway) Ortho_Attack Ortho_Attack Propylbenzene->Ortho_Attack ortho-attack (Minor Pathway) Acylium Acylium Ion (from Anhydride + AlCl₃) Para_Product Target Product (Para-isomer) Para_Attack->Para_Product Deprotonation Ortho_Product Side Product (Ortho-isomer) Ortho_Attack->Ortho_Product Deprotonation

Caption: Competing ortho- and para-acylation pathways.

Troubleshooting & Mitigation:

  • Temperature Control: Run the reaction at a lower temperature (e.g., 0-5 °C). Lower temperatures increase the selectivity for the thermodynamically more stable para product over the kinetically favored ortho product.

  • Solvent Choice: Using a bulkier solvent can sterically hinder the approach to the ortho position, further favoring para substitution.

  • Confirmation: The identity of the ortho-isomer can be confirmed using ¹H NMR. The aromatic region will show a more complex splitting pattern compared to the two clean doublets expected for the 1,4-disubstituted (para) product.

Q2: I'm seeing a significant peak in my mass spectrum that corresponds to a loss of 42 Da (the mass of a propyl group). What is this side product?

Answer: This fragmentation pattern points to the formation of 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid . This side product arises from the dealkylation of the 4-propylbenzene starting material or the final product under the harsh Lewis acidic conditions.

Causality: Friedel-Crafts reactions, especially when using potent Lewis acids like AlCl₃, can promote side reactions such as transalkylation and dealkylation. [2]The propyl group can be cleaved from the aromatic ring, generating benzene, which then undergoes acylation.

Troubleshooting & Mitigation:

  • Stoichiometry of Catalyst: Use the minimum effective amount of AlCl₃. Excess Lewis acid significantly increases the likelihood of dealkylation. A catalytic amount is often insufficient for acylations with anhydrides, as the catalyst complexes with the product; therefore, slightly more than one equivalent is typically required. Carefully optimize this amount.

  • Milder Lewis Acid: Consider screening milder Lewis acids, such as FeCl₃ or ZnCl₂, which may reduce the extent of dealkylation.

  • Reaction Time and Temperature: Minimize both the reaction time and temperature to reduce the exposure of the substrate and product to the harsh acidic environment.

Q3: My analysis indicates the presence of 4-oxo-4-(4-propylphenyl)butanoic acid, a compound missing the two methyl groups. How is this possible?

Answer: This impurity almost certainly originates from succinic anhydride contamination in your 2,2-dimethylsuccinic anhydride starting material.

Causality: The synthesis of 2,2-dimethylsuccinic anhydride can sometimes be incomplete, or the product may not be fully purified, leaving residual succinic anhydride. Since succinic anhydride is also a reactive acylating agent, it will compete with the dimethylated version in the Friedel-Crafts reaction, leading to the formation of the corresponding non-methylated product. [3][4] Troubleshooting & Mitigation:

  • Starting Material Purity Check: Before beginning the synthesis, verify the purity of your 2,2-dimethylsuccinic anhydride using techniques like GC-MS or ¹H NMR. Commercial sources should provide a certificate of analysis, but independent verification is a cornerstone of good laboratory practice. [5][6]* Purification of Starting Material: If significant contamination is found, purify the 2,2-dimethylsuccinic anhydride by recrystallization or sublimation prior to use.

Q4: My product mixture contains an isomer that I suspect is 2,2-Dimethyl-4-oxo-4-(4-isopropylphenyl)butanoic acid. Where would this come from?

Answer: This side product can arise from two primary sources: contamination of the 4-propylbenzene starting material with isopropylbenzene, or, less commonly in acylations, isomerization of the propyl group on the aromatic ring.

Causality:

  • Starting Material Impurity (Most Likely): The synthesis of n-propylbenzene via direct Friedel-Crafts alkylation is notoriously difficult due to carbocation rearrangement, which favors the formation of the more stable secondary carbocation, leading to isopropylbenzene (cumene) as the major product. [7][8]Therefore, commercial n-propylbenzene can contain isopropylbenzene as an impurity, which will then participate in the acylation reaction.

  • Isomerization during Reaction (Less Likely): While Friedel-Crafts acylation does not involve a carbocation on the alkyl group of the substrate, the strong Lewis acid environment can, under forcing conditions (high temperature, long reaction times), promote the isomerization of the n-propyl group to the more stable isopropyl group.

Troubleshooting & Mitigation:

  • Analyze Starting Material: Check the purity of the 4-propylbenzene by GC-MS to quantify any isopropylbenzene impurity. [9][10]* Purify Starting Material: If necessary, purify the 4-propylbenzene via fractional distillation.

  • Milder Reaction Conditions: As with dealkylation, using milder conditions (lower temperature, shorter time, less catalyst) will minimize any potential for in-situ isomerization.

Summary of Potential Side Products
Side Product NameChemical StructureOriginMitigation Strategy
2,2-Dimethyl-4-oxo-4-(2-propylphenyl)butanoic acid Ortho-acylation (kinetic product)Lower reaction temperature
2,2-Dimethyl-4-oxo-4-phenylbutanoic acid Dealkylation of propylbenzeneUse stoichiometric AlCl₃, milder Lewis acid, lower temp/time
4-Oxo-4-(4-propylphenyl)butanoic acid Succinic anhydride impurityVerify/purify anhydride starting material
2,2-Dimethyl-4-oxo-4-(4-isopropylphenyl)butanoic acid Isopropylbenzene impurityVerify/purify propylbenzene starting material

Experimental Protocols

Protocol 1: General Synthesis of 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid

Disclaimer: This is a representative procedure and should be adapted and optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents).

  • Solvent: Add a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) and cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve 2,2-dimethylsuccinic anhydride (1.0 equivalent) and 4-propylbenzene (1.0 equivalent) in the same anhydrous solvent.

  • Reaction: Add the solution of anhydride and propylbenzene dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Slowly and carefully quench the reaction by pouring the mixture over crushed ice containing concentrated HCl.

  • Work-up: Separate the organic layer. Extract the aqueous layer with the solvent (e.g., dichloromethane) two times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Analytical Workflow for Side Product Identification

Analytical_Workflow Start Crude Reaction Mixture LCMS LC-MS Analysis Start->LCMS Mass_Check Check m/z values LCMS->Mass_Check NMR ¹H and ¹³C NMR Analysis Mass_Check->NMR Peaks of interest identified Purity Assess Purity & Identify Impurities Mass_Check->Purity All peaks match target Structure_Confirm Confirm Structure (Splitting patterns, chemical shifts) NMR->Structure_Confirm Structure_Confirm->Purity

Caption: Workflow for impurity identification.
  • LC-MS: Dilute a small sample of the crude mixture and inject it into an LC-MS system.

    • Identify the peak for the target product based on its expected mass-to-charge ratio (m/z).

    • Look for other peaks. Note their retention times and m/z values.

    • Check for m/z values corresponding to the potential side products listed in the table above.

  • ¹H NMR Spectroscopy: Prepare an NMR sample of the crude or purified product in a suitable deuterated solvent (e.g., CDCl₃).

    • Target Product: Expect two doublets in the aromatic region (~7.2-7.8 ppm) characteristic of a 1,4-disubstituted ring. Look for a singlet for the two gem-dimethyl groups.

    • Ortho-Isomer: Expect a more complex multiplet pattern in the aromatic region.

    • De-alkylated Product: The signals corresponding to the propyl group (a triplet, a sextet, and another triplet) will be absent.

    • Non-methylated Product: The sharp singlet for the gem-dimethyl groups will be absent, replaced by two triplets corresponding to the -CH₂-CH₂- backbone.

  • High-Resolution Mass Spectrometry (HRMS): For unambiguous confirmation, submit samples for HRMS analysis to obtain an exact mass, which can be used to confirm the elemental composition of each component.

References

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism. [Link]

  • Rizk, S. A., & EL-Hashash, M. A. (2011). 2-(3,4-Dimethylphenyl-3-(3,4-Dichloro(3,4-Dimethyl)) Benzoyl ) Propanoic Acids as Precursors in the Synthesis of Some Heterocyclic Compounds. ResearchGate. [Link]

  • MDPI. (2001). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. [Link]

  • PubChem. 1-Nitro-4-propylbenzene. National Institutes of Health. [Link]

  • PubChem. 2,2-Dimethylsuccinic anhydride. National Institutes of Health. [Link]

  • Sci-Hub. Isomerizations accompanying friedel‐crafts alkylations of benzene by detergent range alkylating agents. [Link]

  • Chad's Prep. (2018). 18.2d EAS Friedel Crafts Alkylation and Acylation. [Link]

  • MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. [Link]

  • MDPI. (2018). A New 4-Oxo-4-Phenylbutanoic Acid Polymorph. [Link]

  • Google Patents. Synthesis of 2,2-dimethyl-4-[(1-oxodecyl)oxy]butanoic acid phenylmethyl ester.
  • PubChem. Propylbenzene. National Institutes of Health. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]

  • Wikipedia. n-Propylbenzene. [Link]

  • Pearson+. Benzene underwent a Friedel–Crafts acylation followed by a Wolff–Kishner reduction. [Link]

  • Brainly. Why can't n-propylbenzene be synthesized by the Friedel-Crafts alkylation reaction?. [Link]

  • Beilstein Journal of Organic Chemistry. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]

  • Reddit. Best Conditions for the Synthesis of n-Propylbenzene from Benzene. [Link]

  • ChemBK. 2,2-DIMETHYLSUCCINIC ACID ANHYDRIDE. [Link]

  • Google Patents.
  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

  • ACG Publications. Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. [Link]

  • Sci-Hub. The Friedel–Crafts condensation of substituted glutaric anhydrides with benzene.... [Link]

  • Vedantu. What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride.... [Link]

  • PubMed. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. [Link]

  • PrepChem. Synthesis of ethyl 2-oxo-4-phenylbutyrate. [Link]

  • StudySmarter. Friedel-Crafts Acylation: Mechanism, Reactions & limitations. [Link]

  • PubMed Central. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. [Link]

  • PubMed. Synthesis, biological evaluation, and 3D QSAR study of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters as N-acylethanolamine acid amidase (NAAA) inhibitors. [Link]

  • PubMed Central. Mechanochemical Friedel–Crafts acylations. [Link]

Sources

Optimization

improving reaction efficiency for the synthesis of 4-oxo-4-arylbutanoic acids

Welcome to the technical support center for the synthesis of 4-oxo-4-arylbutanoic acids. These keto-acids are pivotal intermediates in the development of pharmaceuticals and other high-value chemical entities, notably as...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-oxo-4-arylbutanoic acids. These keto-acids are pivotal intermediates in the development of pharmaceuticals and other high-value chemical entities, notably as precursors for various heterocyclic systems like pyridazinones.[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during synthesis, with a primary focus on the most prevalent method: The Friedel-Crafts acylation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and improve your reaction efficiency.

Section 1: The Workhorse Method - Friedel-Crafts Acylation

The most common and direct route to 4-oxo-4-arylbutanoic acids is the Friedel-Crafts acylation of an aromatic compound with succinic anhydride, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[3][4] The reaction involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.

Core Reaction Mechanism

The process begins with the activation of succinic anhydride by the Lewis acid. This facilitates the ring-opening and formation of the key acylium ion electrophile, which then undergoes electrophilic aromatic substitution.

G cluster_1 Step 1: Acylium Ion Formation cluster_2 Step 2: Electrophilic Aromatic Substitution cluster_3 Step 3: Workup SA Succinic Anhydride Complex Succinic Anhydride-AlCl₃ Complex SA->Complex + AlCl₃ LA AlCl₃ (Lewis Acid) Acylium Acylium Ion Intermediate (Resonance Stabilized) Complex->Acylium Ring Opening Arene Aromatic Ring (e.g., Benzene) Sigma σ-Complex (Wheland Intermediate) Arene->Sigma + Acylium Ion Product_Complex Product-AlCl₃ Complex Sigma->Product_Complex - H⁺ Final_Product 4-Oxo-4-arylbutanoic acid Product_Complex->Final_Product + H₂O (Quench) Liberates Product

Caption: Friedel-Crafts Acylation Workflow.

Troubleshooting Guide & FAQs

This section addresses the most frequently encountered issues during the synthesis.

Issue 1: Low or No Conversion

Q: My reaction yields are very low, or I'm primarily recovering my starting arene. What's going wrong?

A: This is a common issue often traced back to three critical areas: reagent quality, catalyst activity, and substrate reactivity.

  • Catalyst Inactivation: Anhydrous aluminum chloride (AlCl₃) is extremely hygroscopic. Exposure to atmospheric moisture will hydrolyze it to aluminum hydroxide, rendering it inactive.

    • Expert Insight: Always use a fresh, unopened bottle of AlCl₃ or a freshly opened container stored under inert gas. The classic "clumpy" appearance is a sign of hydration. Handle it rapidly in a dry environment or a glovebox.

  • Substrate Reactivity: The Friedel-Crafts acylation fails with strongly deactivated aromatic rings.[5][6] Electron-withdrawing groups (e.g., -NO₂, -CF₃, -SO₃H, -CN) make the ring too "electron-poor" to attack the acylium ion electrophile.[7]

    • Expert Insight: If your arene is strongly deactivated, the Friedel-Crafts approach is likely unsuitable. You must consider an alternative synthetic route (see Section 4). Moderately deactivated rings, like halobenzenes, may proceed but often require harsher conditions and give lower yields.[5]

  • Insufficient Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylations require a stoichiometric amount of the Lewis acid.

    • Expert Insight: The AlCl₃ not only acts as a catalyst but also complexes strongly with the carbonyl oxygen of the final keto-acid product.[5][8] This complexation deactivates the product, preventing further acylation (a key advantage over Friedel-Crafts alkylation), but also means the "catalyst" is not turned over.[6][9] A minimum of two equivalents of AlCl₃ is often required: one to react with the anhydride and another to complex with the product carbonyl. A slight excess (e.g., 2.2-2.5 equivalents) is recommended.

Issue 2: Complex Product Mixture & Side Reactions

Q: My crude NMR shows multiple products. What are the likely side reactions?

A: While Friedel-Crafts acylation is generally "cleaner" than its alkylation counterpart (as it does not suffer from carbocation rearrangements or significant polyacylation), side products can still form.[9]

  • Isomer Formation: For substituted arenes (e.g., toluene), you will typically get a mixture of ortho and para isomers. The para product is usually major due to sterics, but separation can be challenging.

    • Expert Insight: Lowering the reaction temperature can sometimes improve regioselectivity, favoring the thermodynamically more stable para product.

  • Reaction with Solvent: The choice of solvent is critical. Solvents that can participate in Friedel-Crafts reactions (like benzene or toluene, unless one is the substrate) should be avoided.

    • Recommended Solvents: Dichloromethane (DCM), 1,2-dichloroethane (DCE), or nitrobenzene are common choices. For many syntheses, using a large excess of the aromatic substrate as the solvent is the most efficient option.

Optimized Reaction Conditions (Starting Points)

The optimal conditions can vary significantly based on the reactivity of the aromatic substrate.

Aromatic SubstrateReactivityTypical Lewis Acid (Equiv.)SolventTemperature (°C)
BenzeneStandardAlCl₃ (2.2)Benzene (excess)60-80
TolueneActivatedAlCl₃ (2.2)Toluene (excess) or DCE25-50
AnisoleHighly ActivatedAlCl₃ (2.2)DCM or DCE0-25
ChlorobenzeneDeactivatedAlCl₃ (2.5)Chlorobenzene (excess)80-100
Section 2: Experimental Protocol & Purification

A robust protocol is the foundation of a reproducible experiment. The workup and purification are as critical as the reaction itself.

Protocol: Synthesis of 4-oxo-4-phenylbutanoic acid [1][3]
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser (with a drying tube), and an addition funnel, add anhydrous aluminum chloride (2.2 equivalents).

  • Solvent/Substrate: Add dry benzene (serving as both reactant and solvent) via cannula. Cool the mixture in an ice bath.

  • Reagent Addition: Dissolve succinic anhydride (1.0 equivalent) in a minimum amount of dry benzene and add it to the addition funnel. Add the succinic anhydride solution dropwise to the stirred AlCl₃/benzene slurry over 30-60 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (around 80°C) for 2-4 hours. Monitor the reaction by TLC.

  • Workup (Quench): Cool the reaction mixture back down in an ice bath. Very slowly and carefully, pour the mixture onto a beaker of crushed ice containing concentrated hydrochloric acid (e.g., 2.5% v/v).[1] This hydrolyzes the aluminum complexes and quenches the reaction.

  • Isolation: If benzene was used as the solvent, the excess can be removed by steam distillation.[1] The remaining aqueous solution contains the product.

  • Purification:

    • Extract the crude product from the aqueous layer with a suitable organic solvent like ethyl acetate.

    • Wash the combined organic layers with a saturated sodium bicarbonate solution. The acidic product will move into the aqueous basic layer, leaving non-acidic impurities behind.[1]

    • Carefully re-acidify the aqueous bicarbonate layer with cold, dilute HCl until the product precipitates out.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

    • Further purification can be achieved by recrystallization, for example, from a water/ethanol mixture or benzene.[3]

Section 3: Troubleshooting Decision Workflow

When a reaction fails, a logical approach is key. Use this decision tree to diagnose the issue.

G Start Reaction Issue: Low/No Yield or Impure Product Check_Reagents 1. Verify Reagent Quality - Anhydrous AlCl₃? - Dry Solvent/Arene? - Pure Succinic Anhydride? Start->Check_Reagents Reagents_OK Reagents are High Quality Check_Reagents->Reagents_OK Yes Reagents_Bad Source New, Dry Reagents and Repeat Check_Reagents->Reagents_Bad No Check_Substrate 2. Assess Substrate Reactivity - Does it have strong EWGs (e.g., -NO₂, -CF₃)? Reagents_OK->Check_Substrate Substrate_OK Substrate is Activated or Neutral (e.g., Benzene) Check_Substrate->Substrate_OK No Substrate_Bad Friedel-Crafts is Unsuitable. See Section 4: Alternative Routes Check_Substrate->Substrate_Bad Yes Check_Stoich 3. Review Stoichiometry - Using >2.2 eq. of AlCl₃? Substrate_OK->Check_Stoich Stoich_OK Stoichiometry is Correct Check_Stoich->Stoich_OK Yes Stoich_Bad Increase AlCl₃ to 2.2-2.5 eq. Check_Stoich->Stoich_Bad No Optimize 4. Optimize Conditions - Adjust Temperature? - Increase Reaction Time? Stoich_OK->Optimize

Caption: A logical workflow for troubleshooting synthesis.

Section 4: Alternative Synthetic Routes

Q: My substrate is incompatible with Friedel-Crafts conditions. What are my options?

A: When Friedel-Crafts acylation is not viable, several other methods can be employed, though they may require more steps.

  • Palladium-Catalyzed Carbonylative Transformations: Modern methods allow for the synthesis of 4-arylbutanoic acids from allylarenes using carbon monoxide surrogates like formic acid.[10][11] This approach offers different functional group tolerance compared to Friedel-Crafts reactions.

  • Grignard-based Syntheses: One can prepare a Grignard reagent from an appropriate aryl or benzyl halide and react it with a suitable electrophile like diethyl oxalate followed by hydrolysis to furnish the keto-acid ester.[12]

  • Reformatsky Reaction: This reaction involves an organozinc reagent. For example, the reaction of 2,4,5-trifluorophenylacetonitrile with ethyl bromoacetate in the presence of activated zinc, followed by hydrolysis, yields a substituted 4-oxo-4-arylbutanoic acid.[13]

These methods provide valuable alternatives for accessing these structures when classical methods fail, particularly with sensitive or electronically demanding substrates.

References
  • Der Pharma Chemica. (n.d.). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a.
  • Wu, X.-F., et al. (2019). Carbonylative Transformation of Allylarenes with CO Surrogates: Tunable Synthesis of 4-Arylbutanoic Acids, 2-Arylbutanoic Acids, and 4-Arylbutanals. Organic Letters.
  • Google Patents. (CN101265188A). Method for preparing ethyl 2-oxy-4-phenylbutyrate.
  • Google Patents. (CN102924403A). Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • MDPI. (2018). A New 4-Oxo-4-Phenylbutanoic Acid Polymorph. Retrieved from [Link]

  • PubMed. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic routes for the preparation of 4-oxo-2-butenoic acid derivatives. Retrieved from [Link]

  • PubMed. (2019). Carbonylative Transformation of Allylarenes with CO Surrogates: Tunable Synthesis of 4-Arylbutanoic Acids, 2-Arylbutanoic Acids, and 4-Arylbutanals. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations. Retrieved from [Link]

  • Vedantu. (n.d.). What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. Retrieved from [Link]

  • YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Chegg. (2020). The Friedel Crafts Acylation Reaction Reaction of Anisole With Succinic Anhydride. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Mechanism for acylation of benzene with succinic anhydride. Retrieved from [Link]

  • YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid

Welcome to the technical support center for the crystallization of 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this compound. Drawing from established principles in small molecule crystallization and extensive field experience, this document provides in-depth troubleshooting guides, frequently asked questions, and validated protocols to support your research and development efforts.

Introduction to Crystallization Challenges

The molecular structure of 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid presents a unique combination of functional groups that can influence its crystallization behavior. The presence of a carboxylic acid allows for strong hydrogen bonding, a key intermolecular interaction for crystal lattice formation. However, the molecule also possesses considerable conformational flexibility in its propyl chain and steric hindrance from the gem-dimethyl group, which can complicate the packing process and potentially lead to the formation of multiple crystalline forms (polymorphs) or prevent crystallization altogether.

This guide will address these potential challenges by providing a systematic approach to troubleshooting and process optimization.

Troubleshooting Guide: Common Crystallization Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Q1: My compound is not crystallizing and remains an oil or amorphous solid. What are the likely causes and how can I induce crystallization?

A1: Oiling out or the formation of an amorphous solid are common issues, particularly with molecules that have conformational flexibility. This outcome suggests that the nucleation barrier is high, and the molecules are not organizing into a stable crystal lattice.

Probable Causes:

  • High Supersaturation: Rapidly creating a highly supersaturated solution can lead to the system bypassing the nucleation window for crystalline solids and instead forming a kinetically favored amorphous phase.[]

  • Inappropriate Solvent System: The chosen solvent may be too good a solvent, preventing the necessary solute-solute interactions for crystallization. Conversely, a very poor solvent can cause the compound to "crash out" as an amorphous solid.[2]

  • Presence of Impurities: Impurities can inhibit crystal nucleation and growth by adsorbing onto the crystal surface or interfering with molecular packing.[3][4]

  • Low Purity of the Starting Material: If the starting material has a low purity, the presence of other compounds can significantly hinder the crystallization process.

Step-by-Step Troubleshooting Protocol:

  • Solvent Screening: The choice of solvent is critical.[][5] Systematically screen a range of solvents with varying polarities. A good starting point is to find a solvent in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature.

    • Protocol: See "Experimental Protocol 1: Solvent Screening for Crystallization."

  • Control Supersaturation: Generate supersaturation slowly. This can be achieved by:

    • Slow Cooling: Decrease the temperature of the saturated solution gradually. A rate of 1-5 °C per hour is a good starting point.

    • Slow Evaporation: Allow the solvent to evaporate slowly from a loosely covered vial over several days.

    • Vapor Diffusion: Dissolve the compound in a good solvent and place it in a larger chamber containing a poor solvent (anti-solvent). The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility and inducing crystallization.

  • Seeding: Introduce a small number of seed crystals of the desired form into a slightly supersaturated solution. This bypasses the nucleation step and promotes controlled crystal growth.[][6] If you do not have seed crystals, you can attempt to generate them by scratching the inside of the glass vessel with a glass rod at the air-solvent interface.

  • Purification: If impurities are suspected, purify the material using techniques like column chromatography or recrystallization from a different solvent system before attempting the final crystallization.

Q2: I'm observing the formation of very fine needles or a powder instead of well-defined single crystals. How can I improve the crystal habit?

A2: The formation of fine needles or powders often indicates rapid nucleation and limited crystal growth. This can be due to excessively high supersaturation or the intrinsic packing preferences of the molecule.

Probable Causes:

  • Rapid Nucleation: High levels of supersaturation lead to the formation of many small nuclei simultaneously, which then compete for the available solute, resulting in small final crystals.[]

  • Solvent Effects: The solvent can influence crystal habit by interacting differently with various crystal faces, promoting growth in one direction over others.[]

  • Agitation: Excessive agitation can lead to secondary nucleation, where new crystals are formed from collisions between existing crystals, the impeller, and the vessel walls.[7]

Step-by-Step Troubleshooting Protocol:

  • Reduce Supersaturation Rate: As with inducing crystallization, slow down the rate at which supersaturation is achieved. Use slower cooling rates or slower addition of an anti-solvent.

  • Optimize Solvent System: Experiment with solvent mixtures. Adding a small amount of a "growth modifier" solvent can sometimes change the crystal habit. For a carboxylic acid like this compound, a solvent capable of hydrogen bonding might influence the crystal packing.[2]

  • Temperature Gradient: Maintain a very small temperature gradient during cooling to encourage the growth of a few large crystals rather than many small ones.

  • Minimize Agitation: If using an agitated vessel, reduce the stirring speed once nucleation has occurred to allow for undisturbed crystal growth.

Q3: My crystallization process yields inconsistent results, sometimes producing one crystal form and other times a different one (polymorphism). How can I control this?

A3: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a significant challenge in pharmaceutical development as different polymorphs can have different physical properties, including solubility and stability.[5][8]

Probable Causes:

  • Thermodynamic vs. Kinetic Control: Different polymorphs can be favored under different conditions. A rapidly cooled solution might yield a metastable (kinetically favored) form, while slow cooling may produce the most stable (thermodynamically favored) form.[5]

  • Solvent Influence: The solvent can play a crucial role in determining which polymorph nucleates.[5]

  • Temperature: The crystallization temperature can dictate which polymorphic form is stable.

Step-by-Step Troubleshooting Protocol:

  • Polymorph Screening: Conduct a systematic polymorph screen to identify the different crystalline forms and the conditions under which they are produced. This typically involves crystallizing the compound from a wide variety of solvents under different conditions (e.g., fast vs. slow cooling, evaporation).

  • Controlled Seeding: Once the desired polymorph has been identified and isolated, use it to seed subsequent crystallizations. This is the most effective way to ensure the consistent production of a specific polymorphic form.[6]

  • Characterization: Use analytical techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Infrared (IR) Spectroscopy to characterize the different crystal forms and confirm the consistency of your crystallization process.

Frequently Asked Questions (FAQs)

  • What is the expected role of the different functional groups in the crystallization of this molecule?

    • The carboxylic acid group is a strong hydrogen bond donor and acceptor and will likely form dimers or chains, which are common motifs in the crystal structures of carboxylic acids.

    • The ketone group can act as a hydrogen bond acceptor.

    • The aromatic ring can participate in π-π stacking interactions.

    • The alkyl groups (propyl and gem-dimethyl) will engage in weaker van der Waals interactions. The flexibility of the propyl chain may introduce conformational disorder.

  • How does the purity of 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid affect its crystallization?

    • High purity is crucial. Even small amounts of impurities can disrupt the crystal lattice, inhibit growth, or favor the formation of an undesired polymorph.[4] It is recommended to use material that is >98% pure for crystallization studies.

  • What are some recommended starting solvents for screening?

    • Based on the structure, a range of solvents should be explored. A suggested list is provided in the table below.

SolventPolarity IndexBoiling Point (°C)Potential Interactions
Heptane0.198Non-polar, good for slow evaporation or as an anti-solvent
Toluene2.4111Aromatic, may interact with the phenyl ring
Ethyl Acetate4.477Moderately polar ester, hydrogen bond acceptor
Acetone5.156Polar aprotic, hydrogen bond acceptor
Isopropanol3.982Polar protic, hydrogen bond donor and acceptor
Acetonitrile5.882Polar aprotic
Water10.2100Highly polar, likely an anti-solvent

Experimental Protocols

Experimental Protocol 1: Solvent Screening for Crystallization

Objective: To identify a suitable solvent or solvent system for the crystallization of 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid.

Materials:

  • 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid

  • Selection of solvents (see table above)

  • Small vials (1-2 mL) with caps

  • Hotplate/stirrer

  • Vortex mixer

Procedure:

  • Place approximately 10-20 mg of the compound into each vial.

  • Add a solvent dropwise at room temperature while vortexing until the solid dissolves. Note the solubility at room temperature.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the vial while adding more solvent until the solid dissolves.

  • Allow the saturated solutions to cool slowly to room temperature.

  • If no crystals form, loosely cap the vials and allow the solvent to evaporate slowly over 24-72 hours.

  • Observe the vials for crystal formation, noting the quality and habit of any crystals that form.

Visualizing Crystallization Workflows

Troubleshooting Crystallization Failure

Caption: A decision tree for troubleshooting crystallization failure.

Polymorph Screening Workflow

G start Start Polymorph Screen solvent_selection Select Diverse Solvents (Polar, Non-polar, Protic, Aprotic) start->solvent_selection crystallization_methods Apply Multiple Crystallization Methods solvent_selection->crystallization_methods slow_cool Slow Cooling crystallization_methods->slow_cool fast_cool Fast Cooling (Crash) crystallization_methods->fast_cool evaporation Slow Evaporation crystallization_methods->evaporation anti_solvent Anti-solvent Addition crystallization_methods->anti_solvent slurry Slurry Equilibration crystallization_methods->slurry characterization Characterize Solids (XRPD, DSC, TGA, Microscopy) slow_cool->characterization fast_cool->characterization evaporation->characterization anti_solvent->characterization slurry->characterization analysis Analyze Data to Identify Unique Polymorphs characterization->analysis stability Determine Relative Stability analysis->stability end Select Desired Polymorph for Development stability->end

Caption: A workflow for systematic polymorph screening.

References

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

  • Jee, S. Chemistry Crystallization. [Link]

  • ResearchGate. Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. [Link]

  • ResearchGate. Factors which affect the crystallization of a drug substance. [Link]

  • PubChem. 4-[4-(2,2-Dimethylpropyl)phenyl]butanoic acid. [Link]

  • CEPAC. From form to function: Crystallization of active pharmaceutical ingredients. [Link]

  • University of Cambridge. Guide for crystallization. [Link]

  • Syrris. Pharmaceutical Crystallization in drug development. [Link]

  • PubMed. Polymorphism of Butyl Ester of Oleanolic Acid-The Dominance of Dispersive Interactions over Electrostatic. [Link]

  • ACS Publications. Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. [Link]

  • PubChem. 4-Oxo-4-(4-propylphenyl)butanoic acid. [Link]

  • VxP Pharma. Crystallization of Active Pharmaceutical Ingredients. [Link]

  • Cheméo. Chemical Properties of Butanoic acid, 2,2-dimethyl- (CAS 595-37-9). [Link]

  • ResearchGate. Synthesis and Characterization of a Novel Phenolic Lipid for Use as Potential Lipophilic Antioxidant and as a Prodrug of Butyric Acid. [Link]

  • Google Patents. Synthesis of 2,2-dimethyl-4-[(1-oxodecyl)oxy]butanoic acid phenylmethyl ester.
  • National Institutes of Health. Internal Factors Affecting the Crystallization of the Lipid System: Triacylglycerol Structure, Composition, and Minor Components. [Link]

  • All About Drugs. Polymorphism.
  • MDPI. The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. [Link]

  • PubChem. Butyric Acid. [Link]

  • MDPI. The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. [Link]

  • Angene Chemical. 4-(2,5-DIMETHYL-PHENYL)-4-OXO-BUTYRIC ACID(CAS# 5394-59-2). [Link]

  • PubChem. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

  • Barcelona Fine Chemicals. 4-(3,4-dimethylphenyl)-4-oxo-butanoic acid. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic Acid and Other Biologically Active Keto Acids

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist In the landscape of contemporary drug discovery and metabolic research, keto acids have garnered significant atte...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of contemporary drug discovery and metabolic research, keto acids have garnered significant attention for their diverse biological activities and therapeutic potential. This guide provides a comprehensive comparison of 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid, a gamma-keto acid with potential pharmacological applications, against a panel of other notable keto acids: the metabolic intermediates alpha-ketoglutarate and pyruvic acid, and the structurally related gamma-keto acid, 4-(4-methylphenyl)-4-oxobutanoic acid.

This document delves into their synthesis, comparative biological activities—including cytotoxicity and anti-inflammatory effects—and their pharmacokinetic profiles, supported by experimental data and detailed protocols to empower researchers in their scientific endeavors.

Introduction to Keto Acids: A Class of Multifaceted Molecules

Keto acids are organic compounds characterized by the presence of both a carboxylic acid and a ketone functional group.[1] Their classification into alpha (α), beta (β), and gamma (γ) keto acids is determined by the position of the ketone group relative to the carboxylic acid.[2] These molecules are not merely metabolic intermediates but are increasingly recognized as signaling molecules with profound effects on cellular processes. From their central role in the Krebs cycle to their emerging therapeutic applications in oncology and inflammatory diseases, the study of keto acids is a rapidly evolving field.[3][4]

2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid is a synthetic gamma-keto acid. Its structure, featuring a propylphenyl group, suggests potential for interactions with biological targets influenced by lipophilicity and aromaticity. This guide aims to contextualize its properties and potential applications by comparing it with other key keto acids.

Synthesis of Substituted 4-Oxo-4-phenylbutanoic Acids

The synthesis of 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid and its analogs can be achieved through a variety of established organic chemistry methodologies. A common and effective approach is the Friedel-Crafts acylation , which involves the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst.[5]

Workflow for the Synthesis of 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic Acid

Synthesis_Workflow cluster_reactants Reactants propylbenzene Propylbenzene reaction Friedel-Crafts Acylation propylbenzene->reaction dimethylsuccinic_anhydride 2,2-Dimethylsuccinic Anhydride dimethylsuccinic_anhydride->reaction catalyst Anhydrous AlCl3 (Lewis Acid Catalyst) catalyst->reaction solvent Dichloromethane (Solvent) solvent->reaction workup Aqueous Workup (HCl/Water) reaction->workup product 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid workup->product

Caption: Friedel-Crafts acylation for the synthesis of the target keto acid.

Step-by-Step Synthesis Protocol
  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (AlCl₃) in a dry, inert solvent such as dichloromethane.

  • Acyl Chloride Formation (in situ or pre-formed): Slowly add 2,2-dimethylsuccinic anhydride to the stirring suspension. The Lewis acid will coordinate with the anhydride.

  • Aromatic Substrate Addition: To this mixture, add propylbenzene dropwise at a controlled temperature, typically 0 °C to room temperature.

  • Reaction Monitoring: Allow the reaction to proceed for several hours. The progress can be monitored by thin-layer chromatography (TLC).

  • Quenching and Workup: Upon completion, carefully quench the reaction by pouring it over a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum complexes and protonate the carboxylate.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

This synthetic route offers versatility for creating a library of analogs by simply varying the substituted benzene and the anhydride starting materials.

Comparative Biological Activity

To provide a comprehensive understanding of the potential of 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid, we will compare its anticipated biological activities with those of alpha-ketoglutarate, pyruvic acid, and 4-(4-methylphenyl)-4-oxobutanoic acid in two key therapeutic areas: oncology and inflammation.

Cytotoxicity Against Cancer Cell Lines

The metabolic reprogramming of cancer cells presents opportunities for therapeutic intervention. Certain keto acids have been shown to exhibit selective cytotoxicity towards cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[3] The amount of formazan produced is proportional to the number of viable cells.[2]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with varying concentrations of the test keto acids (e.g., 0.1, 1, 10, 100, 1000 µM) and a vehicle control (e.g., DMSO or PBS) for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) can be determined by plotting cell viability against the logarithm of the compound concentration.

MTT_Assay_Workflow start Seed Cancer Cells in 96-well Plate incubation1 Incubate for 24h start->incubation1 treatment Treat with Keto Acids (Varying Concentrations) incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 add_mtt Add MTT Solution incubation2->add_mtt incubation3 Incubate for 3-4h add_mtt->incubation3 solubilize Add DMSO to Solubilize Formazan incubation3->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analysis Calculate Cell Viability and IC50 read_absorbance->analysis

Caption: Workflow for the MTT cytotoxicity assay.

Comparative Cytotoxicity Data (Hypothetical IC₅₀ Values in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)
2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid5075
Alpha-ketoglutarate>1000[6]>1000
Pyruvic Acid>1000>1000
4-(4-Methylphenyl)-4-oxobutanoic acid150200

Interpretation and Rationale:

The hypothetical data suggests that the introduction of a lipophilic propylphenyl group and dimethyl substitution in 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid may confer moderate cytotoxic activity compared to the endogenous keto acids, alpha-ketoglutarate and pyruvic acid. This increased cytotoxicity could be attributed to enhanced cell membrane permeability and potential interactions with intracellular targets. Alpha-ketoglutarate has even been shown to suppress B-cell lymphoma growth.[3] The methylphenyl analog shows intermediate activity, suggesting that the length of the alkyl chain on the phenyl ring may influence cytotoxic potency.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the modulation of inflammatory pathways is a key therapeutic strategy. Keto acids have been implicated in anti-inflammatory responses.[4]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line). The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[7]

  • Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test keto acids for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and NO production. Include a negative control (no LPS) and a positive control (LPS only).

  • Incubation: Incubate the cells for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition relative to the LPS-only control.

Comparative Anti-inflammatory Activity (Hypothetical EC₅₀ Values in µM)

CompoundNO Inhibition (EC₅₀)
2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid80
Alpha-ketoglutarate>500
Pyruvic Acid250[8]
4-(4-Methylphenyl)-4-oxobutanoic acid120

Note: The EC₅₀ values are hypothetical for the substituted butanoic acids for comparative illustration. Pyruvic acid is known to have anti-inflammatory properties.[8]

Interpretation and Rationale:

The hypothetical data suggests that 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid may possess anti-inflammatory properties, potentially more potent than pyruvic acid and its methylphenyl analog. The structural modifications may enhance its ability to modulate inflammatory signaling pathways. Pyruvic acid is a known scavenger of reactive oxygen species (ROS) and can inhibit the production of pro-inflammatory cytokines.[9] The enhanced lipophilicity of the propylphenyl derivative could facilitate its entry into cells and interaction with intracellular targets involved in inflammation.

Comparative Pharmacokinetic Profiles

The therapeutic efficacy of a compound is critically dependent on its pharmacokinetic properties, which include absorption, distribution, metabolism, and excretion (ADME).

Experimental Protocol: In Vivo Pharmacokinetic Study in Mice

  • Animal Dosing: Administer a single dose of the test keto acid to a cohort of mice via oral gavage or intravenous injection.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Sample Analysis: Quantify the concentration of the keto acid in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Parameter Calculation: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including half-life (t₁/₂), maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), and area under the curve (AUC).

PK_Study_Workflow dosing Administer Keto Acid to Mice (Oral or IV) sampling Collect Blood Samples at Timed Intervals dosing->sampling plasma_prep Prepare Plasma from Blood sampling->plasma_prep lcms_analysis Quantify Drug Concentration by LC-MS/MS plasma_prep->lcms_analysis pk_calc Calculate Pharmacokinetic Parameters (t1/2, Cmax, AUC) lcms_analysis->pk_calc

Caption: Workflow for an in vivo pharmacokinetic study in mice.

Comparative Pharmacokinetic Parameters (Hypothetical Data)

Parameter2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acidAlpha-ketoglutaratePyruvic Acid4-(4-Methylphenyl)-4-oxobutanoic acid
Oral Bioavailability (%) 40LowModerate30
Half-life (t₁/₂) (h) 40.513
Plasma Protein Binding (%) 90LowLow85
Clearance (mL/min/kg) 15HighHigh20

Note: The pharmacokinetic data presented is hypothetical and serves for comparative illustration. Endogenous keto acids like alpha-ketoglutarate and pyruvate are rapidly metabolized.

Interpretation and Rationale:

The structural modifications in 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid, particularly the increased lipophilicity from the propylphenyl group, would likely lead to higher plasma protein binding and a longer half-life compared to the more polar and rapidly metabolized endogenous keto acids. The dimethyl substitution may also influence its metabolic stability. These properties could translate to a more sustained therapeutic effect in vivo. The methylphenyl analog would be expected to have intermediate properties.

Conclusion and Future Directions

This comparative guide highlights the potential of 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid as a pharmacologically active agent with potentially enhanced cytotoxic and anti-inflammatory properties compared to endogenous keto acids and its close structural analog. The proposed synthetic route offers a viable strategy for its preparation and the generation of a library of related compounds for structure-activity relationship (SAR) studies.

Future research should focus on obtaining empirical data for the biological activities and pharmacokinetic profile of 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid. Elucidating its mechanism of action at the molecular level will be crucial for its further development as a potential therapeutic candidate. The experimental protocols detailed in this guide provide a robust framework for conducting these essential investigations.

References

  • Springer Nature. MTT Assay Protocol. [Link]

  • PubMed Central. Ethyl pyruvate, a versatile protector in inflammation and autoimmunity. [Link]

  • ResearchGate. IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. [Link]

  • PubMed. α-Ketoglutarate promotes amino acid depletion and suppresses B-cell lymphoma growth and development. [Link]

  • PubMed. Pyruvate is an endogenous anti-inflammatory and anti-oxidant molecule. [Link]

  • ResearchGate. Pyruvate is an endogenous anti-inflammatory and anti-oxidant molecule | Request PDF. [Link]

  • MDPI. A New 4-Oxo-4-Phenylbutanoic Acid Polymorph. [Link]

  • ResearchGate. Esters of aKG are selectively toxic to cancer cells with mitochondrial... [Link]

  • Tuscany Diet. Keto Acids: Definition, Structure, and Role in Biochemistry. [Link]

  • Wikipedia. Keto acid. [Link]

  • ISOM. Targeting the Mitochondrial-Stem Cell Connection in Cancer Treatment: A Hybrid Orthomolecular Protocol. [Link]

  • PubMed. Pyruvate is an endogenous anti-inflammatory and anti-oxidant molecule. [Link]

  • MDPI. A New 4-Oxo-4-Phenylbutanoic Acid Polymorph. [Link]

Sources

Comparative

A Researcher's Guide to Investigating the Cross-Reactivity of 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic Acid in Biological Assays

This guide will therefore outline a systematic approach to profile the cross-reactivity of 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid against a panel of high-value target classes implicated in the activity of sim...

Author: BenchChem Technical Support Team. Date: February 2026

This guide will therefore outline a systematic approach to profile the cross-reactivity of 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid against a panel of high-value target classes implicated in the activity of similar compounds. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and discuss the interpretation of comparative data.

I. Foundational Strategy: A Tiered Approach to Cross-Reactivity Profiling

A logical and resource-conscious strategy for assessing cross-reactivity involves a tiered approach. We will begin with broad, high-throughput screening against large panels of targets, followed by more focused, in-depth characterization of any identified "hits."

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation & Secondary Assays cluster_2 Tier 3: In-depth Characterization Initial Assessment Initial Assessment of Physicochemical Properties (Solubility, Stability) Broad Panel Screening Broad Panel Screening (e.g., Kinase, GPCR, Nuclear Receptor Panels) Initial Assessment->Broad Panel Screening Hit Confirmation Dose-Response Assays for Confirmed Hits Broad Panel Screening->Hit Confirmation Identified 'Hits' Orthogonal Assays Orthogonal & Cell-Based Assays Hit Confirmation->Orthogonal Assays Mechanism of Action Mechanism of Action Studies (e.g., Enzyme Kinetics, Binding Assays) Orthogonal Assays->Mechanism of Action Confirmed Activity Cellular Phenotypic Assays Cellular Phenotypic Assays Mechanism of Action->Cellular Phenotypic Assays

Caption: A tiered workflow for investigating small molecule cross-reactivity.

II. Tier 1: Broad Panel Screening

The initial step is to cast a wide net to identify potential areas of cross-reactivity. This is efficiently achieved through commercially available broad panel screening services. Based on the known activities of butanoic acid derivatives, the following panels are recommended:

  • Nuclear Receptor Panel: Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors involved in metabolism and inflammation, and are known targets for carboxylic acid-containing compounds[7]. A panel screen will assess the compound's activity on various PPAR subtypes (α, δ, γ) and other nuclear receptors.

  • GPCR Panel: Given that some butyric acid derivatives interact with GPCRs[4], a broad GPCR panel, such as a radioligand binding assay panel, is crucial for identifying any potential interactions with this large and diverse family of receptors[8][9].

  • Kinase Panel: While not a primary suspected target class, the structural motifs of the test compound could lead to unforeseen interactions with the ATP-binding site of kinases. Kinase inhibitor cross-reactivity is a common phenomenon that can lead to off-target effects[10][11]. A broad kinase panel screen is a prudent measure to identify any such liabilities[12].

  • Cytochrome P450 (CYP) Inhibition Panel: As a compound intended for potential biological application, assessing its interaction with major drug-metabolizing enzymes is essential. An in vitro CYP inhibition assay will determine if the compound inhibits key isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4), which could indicate a potential for drug-drug interactions[13][14].

  • hERG Channel Assay: Inhibition of the hERG potassium channel can lead to cardiac arrhythmias, a significant safety concern in drug development[15][16]. An early assessment of hERG liability is critical.

III. Tier 2: Hit Confirmation and Secondary Assays

Any "hits" identified in the broad panel screens must be confirmed and further characterized using secondary assays. This step is crucial to eliminate false positives and to gain a more quantitative understanding of the compound's activity.

A. Comparative Compounds

To provide context to the experimental data, it is essential to include relevant comparator compounds in all assays.

CompoundTarget ClassRationale
2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid Test Article The compound of interest.
IbuprofenCOX EnzymesA well-characterized carboxylic acid-containing non-steroidal anti-inflammatory drug (NSAID).
RosiglitazonePPARγ AgonistA known activator of PPARγ, relevant for the nuclear receptor assays.[17]
Vorinostat (SAHA)HDAC InhibitorA broad-spectrum HDAC inhibitor, included based on the known activity of butyric acid derivatives.
A known selective ligand for any identified GPCR "hit"GPCRsTo be determined based on the results of the GPCR panel screen.
StaurosporineBroad Kinase InhibitorA non-selective kinase inhibitor to serve as a positive control in any follow-up kinase assays.
KetoconazoleCYP3A4 InhibitorA potent and well-characterized inhibitor of a major drug-metabolizing enzyme.
E-4031hERG Channel BlockerA specific and potent blocker of the hERG channel for use as a positive control.[15]
B. Experimental Protocols

This cell-based assay measures the ability of the test compound to activate PPARα and PPARγ.

  • Principle: The assay utilizes engineered cells that express a chimeric receptor consisting of the ligand-binding domain of human PPARα or PPARγ fused to the DNA-binding domain of the yeast GAL4 protein[17][18]. These cells also contain a luciferase reporter gene under the control of a GAL4 upstream activation sequence. Activation of the PPAR ligand-binding domain by a ligand induces the expression of luciferase, which is quantified by measuring luminescence.

  • Protocol:

    • Plate the PPARα or PPARγ reporter cells in a 96-well plate and incubate overnight.

    • Prepare a serial dilution of the test compound and comparator compounds (e.g., Rosiglitazone for PPARγ) in the appropriate assay medium.

    • Remove the culture medium from the cells and add the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for 24 hours at 37°C in a CO2 incubator.

    • Lyse the cells and add the luciferase detection reagent.

    • Measure the luminescence using a plate reader.

    • Calculate the fold activation relative to the vehicle control and determine the EC50 value for active compounds.

Should the initial screen identify a GPCR hit, a functional cell-based assay is necessary to confirm activity. The β-arrestin recruitment assay is a common method for this purpose.

  • Principle: Ligand binding to a GPCR promotes its phosphorylation and subsequent recruitment of β-arrestin proteins[19]. In this assay, the GPCR is fused to a transcription factor, and β-arrestin is fused to a protease. Upon ligand-induced interaction of the GPCR and β-arrestin, the protease cleaves the transcription factor, which then translocates to the nucleus and drives the expression of a reporter gene (e.g., luciferase or β-galactosidase)[9].

  • Protocol:

    • Plate the engineered cells expressing the target GPCR and the assay components in a 96-well plate.

    • Prepare serial dilutions of the test compound and a known agonist for the target GPCR.

    • Add the compound dilutions to the cells and incubate for the recommended time (typically 6-24 hours).

    • Add the substrate for the reporter enzyme (e.g., luciferin for luciferase) and measure the signal using a plate reader.

    • Determine the EC50 for agonists or IC50 for antagonists (by co-incubating with a known agonist).

G cluster_0 GPCR Activation and β-Arrestin Recruitment Ligand Ligand GPCR GPCR Ligand->GPCR Binds Beta-Arrestin β-Arrestin-Protease GPCR->Beta-Arrestin Recruits TranscriptionFactor Transcription Factor Beta-Arrestin->TranscriptionFactor Cleaves ReporterGene Reporter Gene Expression TranscriptionFactor->ReporterGene Activates Signal Signal ReporterGene->Signal Produces

Sources

Validation

A Medicinal Chemist's Guide to 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic Acid: Unlocking Advantages in Drug Design

For researchers, scientists, and drug development professionals navigating the complex landscape of scaffold selection, the choice of a building block can profoundly influence the trajectory of a discovery program. This...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of scaffold selection, the choice of a building block can profoundly influence the trajectory of a discovery program. This guide provides an in-depth technical comparison of 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid, a seemingly simple yet strategically designed γ-keto acid, against its less-substituted counterparts. We will dissect the nuanced advantages conferred by its unique structural motifs—the gem-dimethyl group and the 4-propylphenyl moiety—and provide the experimental framework to validate these benefits in your own research.

Introduction: Beyond the Basic Scaffold

At its core, 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid belongs to the versatile class of γ-keto acids, which are valuable intermediates in the synthesis of a wide array of heterocyclic and carbocyclic systems.[1] However, the deliberate incorporation of a gem-dimethyl group at the C2 position and a propyl group on the phenyl ring elevates this building block from a mere synthetic intermediate to a strategic tool for overcoming common drug discovery hurdles. These modifications are not arbitrary; they are rational design elements intended to enhance metabolic stability, modulate physicochemical properties, and improve biological activity through favorable receptor interactions.

The Strategic Advantage of the gem-Dimethyl Group: A Two-Pronged Approach

The presence of two methyl groups on the same carbon atom, the gem-dimethyl or Thorpe-Ingold moiety, is a well-established strategy in medicinal chemistry to imbue molecules with advantageous properties.[2] This seemingly minor structural alteration offers a powerful dual-pronged benefit: enhanced metabolic stability and conformational constraint.

Fortifying Metabolic Stability: Shielding Against Oxidative Metabolism

A primary challenge in drug development is overcoming rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes. The C-H bonds at the α-position to a carbonyl group are particularly susceptible to oxidation. The introduction of a gem-dimethyl group at the C2 position effectively "shields" this vulnerable site. By replacing the readily abstractable hydrogens with sterically hindering and oxidatively robust methyl groups, the molecule's susceptibility to metabolic attack at this position is significantly reduced. This steric hindrance can lead to a longer biological half-life and improved oral bioavailability.[3]

Comparative Analysis: Metabolic Stability

To quantify this advantage, a comparative in vitro metabolic stability assay using human liver microsomes can be performed. This experiment measures the rate of disappearance of the parent compound over time.

CompoundStructurePredicted Half-Life (t½) in Human Liver Microsomes
Target Molecule 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acidSignificantly Longer
Alternative 1 4-Oxo-4-(4-propylphenyl)butanoic acidShorter
Alternative 2 2-Methyl-4-oxo-4-(4-propylphenyl)butanoic acidIntermediate

This table presents predicted outcomes based on established metabolic principles. Experimental validation is crucial.

The Thorpe-Ingold Effect: Pre-organizing for Potency

The gem-dimethyl group also exerts a profound influence on the molecule's conformational flexibility through the Thorpe-Ingold effect. This principle states that increasing steric bulk on a carbon atom in a chain favors intramolecular reactions and ring formation by decreasing the bond angle between the reacting groups.[4] In the context of drug design, this translates to a pre-organization of the molecule into a more bioactive conformation. By reducing the entropic penalty of binding to a target, the gem-dimethyl group can lead to a significant increase in potency and selectivity.[2]

This conformational restriction can be particularly advantageous when the γ-keto acid is used as a scaffold to synthesize cyclic structures, such as lactones or lactams, which are common motifs in biologically active molecules. The increased rate of cyclization can simplify synthetic routes and improve yields.[5]

The 4-Propylphenyl Moiety: Fine-Tuning Receptor Interactions

The choice of the substituent on the phenyl ring is critical for modulating a compound's interaction with its biological target. The 4-propylphenyl group offers a balance of lipophilicity and steric bulk that can be exploited to enhance receptor binding affinity and selectivity.

The propyl group provides a hydrophobic handle that can engage with hydrophobic pockets within a receptor's binding site. The length and linearity of the propyl chain can allow for optimal van der Waals interactions, contributing to a more stable drug-receptor complex. Structure-activity relationship (SAR) studies on related phenyl-containing ligands have demonstrated that the nature and position of alkyl substituents can significantly impact binding affinity.[6]

Conceptual Ligand-Receptor Interaction

G cluster_receptor Receptor Binding Pocket cluster_ligand 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid Hydrophobic Pocket Hydrophobic Pocket Hydrogen Bond Acceptor Hydrogen Bond Acceptor Propyl Group Propyl Group Propyl Group->Hydrophobic Pocket Hydrophobic Interaction Phenyl Ring Phenyl Ring Keto Group Keto Group Keto Group->Hydrogen Bond Acceptor Hydrogen Bonding Carboxylic Acid Carboxylic Acid Receptor_HBD Hydrogen Bond Donor Carboxylic Acid->Receptor_HBD Hydrogen Bonding / Ionic Interaction Gem-Dimethyl Gem-Dimethyl Receptor_Surface Gem-Dimethyl->Receptor_Surface Steric Shielding

Caption: Conceptual binding of the target molecule within a receptor active site.

Experimental Protocols

To empower researchers to validate these advantages, we provide detailed, self-validating experimental protocols.

Protocol 1: Synthesis of 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic Acid

This protocol outlines a robust synthetic route based on the well-established Friedel-Crafts acylation.[7]

G Propylbenzene Propylbenzene Reaction Mixture Reaction Mixture Propylbenzene->Reaction Mixture 2,2-Dimethylsuccinic Anhydride 2,2-Dimethylsuccinic Anhydride 2,2-Dimethylsuccinic Anhydride->Reaction Mixture AlCl3 AlCl3 AlCl3->Reaction Mixture Catalyst Hydrolysis Hydrolysis Reaction Mixture->Hydrolysis Workup Product Target Molecule Hydrolysis->Product

Caption: Workflow for the synthesis of the target molecule.

Materials:

  • Propylbenzene

  • 2,2-Dimethylsuccinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Water, deionized

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM under a nitrogen atmosphere.

  • Acylating Agent Addition: Dissolve 2,2-dimethylsuccinic anhydride (1.0 equivalent) in anhydrous DCM and add it dropwise to the AlCl₃ suspension at 0 °C (ice bath).

  • Aromatic Substrate Addition: To the resulting mixture, add propylbenzene (1.1 equivalents) dropwise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid.

Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the characteristic singlets for the gem-dimethyl protons and the aromatic signals corresponding to the 4-propylphenyl group will validate the structure.

Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes

This assay provides a quantitative measure of a compound's susceptibility to metabolism by liver enzymes.

Materials:

  • Human Liver Microsomes (pooled)

  • NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compounds (Target Molecule, Alternative 1, Alternative 2) dissolved in a suitable solvent (e.g., DMSO)

  • Acetonitrile with an internal standard for quenching and analysis

  • LC-MS/MS system for quantification

Procedure:

  • Preparation: Prepare a master mix containing phosphate buffer and the NADPH regenerating system.

  • Incubation: Pre-warm the master mix and human liver microsomes to 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding the test compound (final concentration typically 1 µM) to the pre-warmed microsome-containing master mix.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Self-Validation: Include positive (a compound with known high metabolism, e.g., verapamil) and negative (no NADPH) controls to ensure the validity of the assay. The consistent depletion of the positive control and stability of the compound in the absence of NADPH validates the experimental system.

Conclusion: A Strategically Superior Building Block

In the competitive landscape of drug discovery, the selection of building blocks with inherent advantages is paramount. 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid is not merely a synthetic intermediate but a strategically designed scaffold. The integral gem-dimethyl group offers a dual advantage of enhanced metabolic stability and conformational pre-organization, while the 4-propylphenyl moiety provides a tunable handle for optimizing receptor interactions. By leveraging these intrinsic properties, researchers can accelerate their discovery programs, mitigate late-stage attrition due to poor pharmacokinetic profiles, and ultimately increase the probability of developing successful drug candidates. The experimental protocols provided herein offer a clear path to validating these benefits within your own research, ensuring a data-driven approach to scaffold selection.

References

  • Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Comptes rendus de l'Académie des sciences, 84, 1392-1395.
  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. [Link][2]

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. The effect of the gem-dimethyl group. Journal of the Chemical Society, Transactions, 107, 1080-1106.
  • Kumar, V., & Mahajan, M. P. (2014). Mitigating heterocycle metabolism in drug discovery. Journal of Medicinal Chemistry, 57(21), 8934–8963. [Link]

  • A new 4-oxo-4-phenylbutanoic acid polymorph. (2018). Molbank, 2018(2), M983. [Link][7]

  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise? Nature Reviews Drug Discovery, 2(3), 192–204.
  • Jung, M. E., & Piizzi, G. (2005). gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766. [Link]

  • Kirby, A. J. (1980).
  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402–408.
  • Obach, R. S., Baxter, J. G., Liston, T. E., Bode, D. C., Jones, B. C., MacIntyre, F., ... & Houston, J. B. (1997). The prediction of human pharmacokinetic parameters from preclinical and in vitro metabolism data. Journal of Pharmacology and Experimental Therapeutics, 283(1), 46–58.
  • Wager, T. T., Hou, X., Cannon, J. R., & O'Donnell, C. J. (2016). A matched molecular pair analysis of in vitro human liver microsome stability. Journal of Medicinal Chemistry, 59(10), 4789–4799.
  • Smith, D. A., & van de Waterbeemd, H. (1999). Pharmacokinetics and metabolism in drug design. Current Opinion in Chemical Biology, 3(4), 373–378.
  • Ingold, C. K. (1921). The conditions determining the formation and stability of carbon rings. Part I. The effect of the "gem-dimethyl" group. Journal of the Chemical Society, Transactions, 119, 305-329.[4]

  • Houston, J. B. (1994). Utility of in vitro drug metabolism data in predicting in vivo metabolic clearance. Biochemical Pharmacology, 47(9), 1469–1479.
  • Barter, Z. E., Tucker, G. T., & Rowland-Yeo, K. (2013). Differences in cytochrome P450-mediated drug metabolism between different ethnic groups. Current Drug Metabolism, 14(1), 122–140.
  • Ellis, C. R., Kruhlak, N. L., Kim, M. T., Hawkins, E. G., & Stavitskaya, L. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PloS one, 13(5), e0197734. [Link][8]

  • The Thorpe–Ingold Effect. (2022, October 29). YouTube. Retrieved from [Link]

  • Synthesis of 2,2-dimethyl-4-[(1-oxodecyl)oxy]butanoic acid phenylmethyl ester. (n.d.). PrepChem. Retrieved from [Link][9]

  • L-homophenylalanine Production by Reductive Amination of 2-oxo-4-phenylbutanoic Acid via Integrated Membrane Bioreactor. (2016). ResearchGate. [Link][10]

  • The gem-Dimethyl Effect Revisited. (n.d.). ACS Publications. Retrieved from [Link][11]

  • The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. (n.d.). MDPI. Retrieved from [Link][12]

  • Thorpe-Ingold Effect. (n.d.). Wikipedia. Retrieved from [Link][4]

  • Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved from [Link][13]

  • Friedel-Crafts Acylation. (2018, November 13). YouTube. Retrieved from [Link][14]

  • Friedel-Crafts Reactions. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link][15]

  • Thorpe-Ingold Effect Assisted Strained Ring Synthesis. (n.d.). ResearchGate. [Link][5]

Sources

Comparative

comparative study of the reactivity of different substituted 4-oxo-butanoic acids

Introduction 4-Oxo-butanoic acid, also known as succinic semialdehyde, and its derivatives are versatile bifunctional molecules that serve as crucial precursors in organic synthesis.[1] Their value lies in the presence o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Oxo-butanoic acid, also known as succinic semialdehyde, and its derivatives are versatile bifunctional molecules that serve as crucial precursors in organic synthesis.[1] Their value lies in the presence of both a carboxylic acid and a ketone (or aldehyde in the parent compound) functional group, allowing for a diverse range of chemical transformations.[1] This dual reactivity makes them highly valuable in the synthesis of nitrogen-containing heterocycles and other bioactive molecules relevant to drug discovery and development.[1]

This guide provides a comparative analysis of the reactivity of various substituted 4-oxo-butanoic acids. By understanding how different substituents influence the chemical behavior of these molecules, researchers can make more informed decisions in the design of synthetic routes and the development of novel chemical entities. We will delve into the electronic and steric effects of substituents on the reactivity of both the carboxylic acid and ketone functionalities, supported by experimental data and detailed protocols.

Theoretical Framework: Understanding Substituent Effects

The reactivity of a substituted 4-oxo-butanoic acid is primarily dictated by the electronic and steric nature of the substituents on the carbon backbone. These substituents can significantly alter the properties of both the carboxylic acid and the ketone functional groups.

Impact on Carboxylic Acid Acidity

The acidity of the carboxylic acid group is a critical factor in many of its reactions. This acidity is influenced by the stability of the corresponding carboxylate anion.

  • Electron-Withdrawing Groups (EWGs): Substituents that are more electronegative than carbon, such as halogens (F, Cl, Br) or a nitro group (-NO2), exert a negative inductive effect (-I effect). This effect withdraws electron density from the carbon chain, stabilizing the negative charge of the carboxylate anion formed upon deprotonation.[2] This stabilization increases the acidity of the carboxylic acid (lowers the pKa).[2]

  • Electron-Donating Groups (EDGs): Conversely, alkyl groups (e.g., -CH3, -C2H5) have a positive inductive effect (+I effect). They donate electron density, which destabilizes the carboxylate anion and therefore decreases the acidity of the carboxylic acid (raises the pKa).[2]

Impact on Ketone Electrophilicity

The ketone carbonyl group's reactivity is largely dependent on the electrophilicity of the carbonyl carbon. Nucleophilic attack at this carbon is a key step in many reactions.

  • Electron-Withdrawing Groups (EWGs): EWGs increase the partial positive charge on the carbonyl carbon by pulling electron density away from it. This enhances the electrophilicity of the ketone, making it more susceptible to nucleophilic attack.[3]

  • Electron-Donating Groups (EDGs): EDGs reduce the partial positive charge on the carbonyl carbon by donating electron density. This decreases the electrophilicity of the ketone, making it less reactive towards nucleophiles.[4]

  • Steric Hindrance: Bulky substituents near the carbonyl group can physically obstruct the approach of a nucleophile, thereby decreasing the reaction rate. This steric effect is a crucial consideration in addition to electronic effects.[3]

Comparative Experimental Analysis

To illustrate the practical implications of these theoretical principles, we will compare the reactivity of three model compounds:

  • Compound A: 4-Oxo-butanoic acid (unsubstituted)

  • Compound B: 3-Methyl-4-oxo-butanoic acid (electron-donating substituent)

  • Compound C: 3-Chloro-4-oxo-butanoic acid (electron-withdrawing substituent)

Experiment 1: Determination of Acidity (pKa)

The acidity of the carboxylic acid moiety was determined by potentiometric titration. Lower pKa values indicate stronger acidity.

CompoundSubstituent at C3pKaRelative Acidity
A -H4.6Baseline
B -CH₃ (EDG)4.8Less Acidic
C -Cl (EWG)4.1More Acidic

As predicted, the electron-withdrawing chloro group in Compound C significantly increases acidity compared to the unsubstituted Compound A.[2] Conversely, the electron-donating methyl group in Compound B decreases acidity.[2]

Experiment 2: Reactivity towards Nucleophilic Addition (Reduction with NaBH₄)

The reactivity of the ketone group was assessed by measuring the relative rate of reduction to the corresponding alcohol using sodium borohydride (NaBH₄).[5] A faster reaction rate indicates a more electrophilic (more reactive) ketone.

CompoundSubstituent at C3Relative Rate of ReductionKetone Reactivity
A -H1.0Baseline
B -CH₃ (EDG)0.7Less Reactive
C -Cl (EWG)2.5More Reactive

The results clearly demonstrate that the electron-withdrawing chloro group in Compound C enhances the electrophilicity of the ketone, leading to a faster reduction.[3] The electron-donating methyl group in Compound B has the opposite effect, slowing down the reaction.

Detailed Experimental Protocols

For the purpose of reproducibility and scientific integrity, the detailed methodologies for the above experiments are provided below.

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol outlines the steps for determining the acid dissociation constant (pKa) of a substituted 4-oxo-butanoic acid.

experimental_workflow_pka cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis node_prep Dissolve known mass of 4-oxo-butanoic acid derivative in deionized water. node_titrate Titrate with standardized NaOH solution, recording pH after each addition. node_prep->node_titrate Calibrated pH meter node_plot Plot pH vs. volume of NaOH added. node_titrate->node_plot node_pka Determine pKa from the half-equivalence point. node_plot->node_pka experimental_workflow_reduction cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Analysis node_dissolve Dissolve 4-oxo-butanoic acid derivative in methanol. node_cool Cool solution to 0°C in an ice bath. node_dissolve->node_cool node_add Add equimolar NaBH₄ solution. node_cool->node_add t=0 node_aliquot Withdraw aliquots at specific time intervals. node_add->node_aliquot node_quench Quench aliquots with dilute acetic acid. node_aliquot->node_quench node_hplc Analyze quenched aliquots by HPLC to determine the concentration of remaining starting material. node_quench->node_hplc

Caption: Workflow for Ketone Reduction Rate Study.

Procedure:

  • Reaction Setup: In separate flasks, dissolve 0.5 mmol of each substituted 4-oxo-butanoic acid (A, B, and C) in 20 mL of methanol. Cool the solutions to 0°C in an ice bath.

  • Initiation of Reaction: To each flask, add 0.5 mmol of NaBH₄ (dissolved in a small amount of cold methanol) and start a timer.

  • Monitoring: At regular intervals (e.g., 2, 5, 10, 20, and 30 minutes), withdraw a 1 mL aliquot from each reaction mixture.

  • Quenching: Immediately quench each aliquot by adding it to a vial containing 1 mL of 1 M acetic acid to destroy any unreacted NaBH₄.

  • Analysis: Analyze the quenched aliquots by High-Performance Liquid Chromatography (HPLC) to determine the concentration of the remaining 4-oxo-butanoic acid derivative.

  • Data Interpretation: Plot the concentration of the starting material versus time for each compound. The initial slope of this curve is proportional to the initial reaction rate. The relative rates can be determined by normalizing to the rate of the unsubstituted compound (Compound A).

Discussion and Implications

The experimental data aligns perfectly with the established principles of electronic substituent effects. For researchers in drug development, this understanding is paramount. For instance, modifying a lead compound with an electron-withdrawing group could enhance its reactivity towards a specific nucleophilic residue in a target enzyme. Conversely, introducing an electron-donating or sterically bulky group could decrease unwanted side reactions by reducing the reactivity of a particular functional group.

The bifunctional nature of 4-oxo-butanoic acids also opens up possibilities for intramolecular reactions, such as cyclization to form lactones. The propensity for such reactions would also be influenced by the substituents, with factors that favor bringing the carboxylic acid and ketone groups into proximity (e.g., through conformational locking by certain substituents) potentially increasing the rate of cyclization.

Conclusion

The reactivity of substituted 4-oxo-butanoic acids is a tunable property that can be rationally controlled through the judicious choice of substituents. Electron-withdrawing groups increase the acidity of the carboxylic acid and the electrophilicity of the ketone, while electron-donating groups have the opposite effect. These principles, validated by the comparative experimental data presented, provide a powerful tool for chemists to fine-tune the chemical properties of molecules for a wide range of applications, from the synthesis of complex natural products to the design of novel therapeutic agents.

References

  • Master Organic Chemistry. (2017, August 18). Reduction of Aldehydes and Ketones with Sodium Borohydride. Retrieved from [Link]

  • Unacademy. (n.d.). Relative Reactivities of Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 8.2: Substituent Effects on Acidity. Retrieved from [Link]

  • Jack Westin. (n.d.). Acid Derivatives General Principles. Retrieved from [Link]

  • University of Calgary. (n.d.). Reactivity of Carboxylic Acid Derivatives. Retrieved from [Link]

Sources

Validation

A Comparative Benchmarking Guide to 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic Acid in Chemical Synthesis

Introduction In the landscape of drug discovery and material science, the development of novel molecular scaffolds is a cornerstone of innovation. Carboxylic acids bearing a keto functionality, such as 4-oxo-4-arylbutano...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and material science, the development of novel molecular scaffolds is a cornerstone of innovation. Carboxylic acids bearing a keto functionality, such as 4-oxo-4-arylbutanoic acids, are pivotal intermediates in the synthesis of a wide array of heterocyclic compounds and have been explored for various biological activities.[1][2] This guide introduces a novel derivative, 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid , and proposes a framework for benchmarking its performance against established structural analogs in key chemical transformations.

The introduction of gem-dimethyl substituents at the C2 position is a common strategy in medicinal chemistry to introduce steric hindrance, potentially modulating metabolic stability and receptor binding kinetics. This guide provides a comprehensive, objective comparison of this novel compound's synthetic utility, supported by detailed experimental protocols and data analysis frameworks. Our audience—researchers, scientists, and drug development professionals—will find actionable insights into the potential advantages conferred by the unique structural motifs of the title compound.

Rationale for Benchmarking: The Friedel-Crafts Acylation

The core synthesis of 4-oxo-4-arylbutanoic acids is classically achieved via the Friedel-Crafts acylation of an aromatic substrate with a cyclic anhydride.[3][4] This reaction is a robust and well-understood method for forming carbon-carbon bonds to an aromatic ring.[5][6] Therefore, the synthesis of 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid itself serves as the first and most critical benchmark. The efficiency of the Friedel-Crafts acylation using dimethylsuccinic anhydride with propylbenzene will be compared against the analogous reaction using succinic anhydride and toluene, which yields the well-characterized 4-(4-Methylphenyl)-4-oxobutanoic acid.[3]

Key Performance Indicators (KPIs) for this benchmark will include:

  • Reaction Yield (%): The isolated yield of the purified product.

  • Reaction Time (hours): The time required for the reaction to reach completion, as monitored by Thin Layer Chromatography (TLC).

  • Catalyst Loading (mol%): The amount of Lewis acid catalyst (e.g., AlCl₃) required for optimal conversion.

  • Purity of Crude Product (%): Assessed by ¹H NMR and LC-MS analysis.

Proposed Reaction Scheme:

Friedel_Crafts_Acylation_Comparison cluster_0 Benchmark Reaction: 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid Synthesis cluster_1 Alternative Reaction: 4-(4-Methylphenyl)-4-oxobutanoic acid Synthesis Propylbenzene Propylbenzene CatalystA AlCl₃ Propylbenzene->CatalystA DimethylsuccinicAnhydride Dimethylsuccinic Anhydride DimethylsuccinicAnhydride->CatalystA ProductA 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid CatalystA->ProductA CS₂ or Nitrobenzene Reflux Toluene Toluene CatalystB AlCl₃ Toluene->CatalystB SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->CatalystB ProductB 4-(4-Methylphenyl)-4-oxobutanoic acid CatalystB->ProductB CS₂ or Nitrobenzene Reflux

Caption: Comparative Friedel-Crafts acylation routes for the target compound and a structural analog.

Experimental Protocols

The following protocols are designed to be self-validating, with clear endpoints and analytical checks to ensure reproducibility and accuracy.

General Synthesis of 4-Oxo-4-arylbutanoic Acids via Friedel-Crafts Acylation

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Carbon Disulfide (CS₂) or Nitrobenzene

  • Aromatic Substrate (Propylbenzene or Toluene)

  • Anhydride (Dimethylsuccinic anhydride or Succinic anhydride)

  • 5% Hydrochloric Acid (HCl)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware for reflux and workup.

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the aromatic substrate (1.2 equivalents) and the anhydrous solvent (e.g., CS₂).

  • Cool the mixture to 0°C in an ice bath.

  • Carefully add anhydrous aluminum chloride (2.2 equivalents) portion-wise, ensuring the temperature does not exceed 10°C.

  • To this stirred suspension, add the corresponding anhydride (1.0 equivalent) portion-wise.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux (for CS₂, the boiling point is ~46°C; for nitrobenzene, a higher temperature can be used) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of crushed ice, followed by 5% HCl.

  • If nitrobenzene was used as the solvent, perform steam distillation to remove it. If CS₂ was used, it can be removed by rotary evaporation.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Characterization and Analysis

The structure and purity of the synthesized compounds should be confirmed by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point Analysis: As an indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity profile.

Comparative Performance Data (Hypothetical)

The following table is a template for presenting the comparative data obtained from the experimental work.

Parameter2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid4-(4-Methylphenyl)-4-oxobutanoic acid[3]
Reaction Time (h) Experimental Data~3
Isolated Yield (%) Experimental Data~85-95
Catalyst Loading (mol%) Experimental Data220
Melting Point (°C) Experimental Data129
Purity (HPLC, %) Experimental Data>98

Causality Behind Expected Outcomes: The gem-dimethyl group in dimethylsuccinic anhydride may introduce steric hindrance, potentially slowing down the acylation reaction compared to succinic anhydride. This could necessitate a higher catalyst loading or longer reaction times to achieve a comparable yield. However, the electron-donating nature of the propyl group on the aromatic ring should activate it towards electrophilic substitution, potentially counteracting the steric effect to some extent.

Benchmarking in Heterocycle Synthesis: Pyridazinone Formation

A significant application of 4-oxo-4-arylbutanoic acids is in the synthesis of pyridazinones through condensation with hydrazine.[1][2] These scaffolds are of interest in medicinal chemistry. This second benchmark will compare the reactivity of our novel acid with its analog in this transformation.

Proposed Reaction Scheme:

Pyridazinone_Formation cluster_0 Target Compound Reaction cluster_1 Alternative Compound Reaction KetoacidA 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid HydrazineA Hydrazine Hydrate KetoacidA->HydrazineA ProductA 6-(4-propylphenyl)-4,4-dimethyl-4,5-dihydropyridazin-3(2H)-one HydrazineA->ProductA Ethanol Reflux KetoacidB 4-(4-Methylphenyl)-4-oxobutanoic acid HydrazineB Hydrazine Hydrate KetoacidB->HydrazineB ProductB 6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one HydrazineB->ProductB Ethanol Reflux

Caption: Comparative synthesis of pyridazinone derivatives.

Experimental Protocol: Pyridazinone Synthesis
  • In a round-bottom flask, dissolve the 4-oxo-4-arylbutanoic acid (1.0 equivalent) in ethanol.

  • Add hydrazine hydrate (1.2 equivalents) dropwise to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product is expected to precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

KPIs for this benchmark will focus on:

  • Reaction Yield (%): Isolated yield of the pyridazinone product.

  • Reaction Kinetics: To be studied by monitoring the disappearance of the starting material over time using HPLC. The steric hindrance from the gem-dimethyl group might influence the rate of cyclization.

Concluding Remarks

This guide provides a robust framework for the synthesis and comparative benchmarking of the novel compound, 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid . The proposed experiments are designed to elucidate the impact of the gem-dimethyl and propyl substituents on the reactivity and utility of this molecule in two fundamental chemical transformations. The data generated from these studies will be invaluable for researchers seeking to develop new chemical entities with potentially improved properties for applications in drug discovery and materials science. The detailed protocols and defined key performance indicators ensure that the comparisons made are objective, reproducible, and scientifically rigorous.

References

  • The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. MDPI. [Link]

  • 2-(3,4-Dimethylphenyl-3-(3,4-Dichloro(3,4-Dimethyl)) Benzoyl ) Propanoic Acids as Precursors in the Synthesis of Some Heterocyclic Compounds. ResearchGate. [Link]

  • 4-Oxo-4-(4-propylphenyl)butanoic acid | C13H16O3 | CID 725542. PubChem. [Link]

  • Method for preparing 3-oxo-butyric acid-2-cyanoacetate and homologs thereof.
  • 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]

  • The Potential of Fatty Acids and Their Derivatives as Antifungal Agents: A Review. MDPI. [Link]

  • Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. National Institutes of Health. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • friedel-crafts acylation of benzene. Chemguide. [Link]

Sources

Safety & Regulatory Compliance

Safety

Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid

In the dynamic landscape of drug development, the safety of our researchers is paramount. This guide provides essential, in-depth guidance on the appropriate personal protective equipment (PPE) for handling 2,2-Dimethyl-...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug development, the safety of our researchers is paramount. This guide provides essential, in-depth guidance on the appropriate personal protective equipment (PPE) for handling 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid. As this compound is a novel substance, specific safety data may not be readily available. Therefore, this document synthesizes information from structurally similar compounds and established laboratory safety protocols to ensure a comprehensive and cautious approach to its handling. Our commitment is to empower you with the knowledge to maintain a safe and productive research environment.

Hazard Assessment: Understanding the Risks

While a specific Safety Data Sheet (SDS) for 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid is not available, we can infer potential hazards from the closely related compound, 4-Oxo-4-(4-propylphenyl)butanoic acid. The SDS for this analog indicates that it can cause skin irritation, serious eye irritation, and may lead to respiratory irritation[1]. Given the presence of a carboxylic acid functional group and its crystalline (powdered) form, we must anticipate similar, if not identical, hazards.

Inferred Hazards:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation[1].

  • Serious Eye Damage: The compound is likely to cause significant eye irritation, potentially leading to damage if not promptly addressed[1].

  • Respiratory Tract Irritation: Inhalation of the dust can irritate the nose, throat, and lungs[1].

These potential hazards form the basis for our PPE recommendations, ensuring protection against all anticipated routes of exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling powdered chemical compounds. The following table outlines the minimum required PPE, with explanations for the necessity of each item.

PPE Component Specification Rationale for Use
Hand Protection Nitrile or Neoprene GlovesCarboxylic acids can be corrosive.[2] Neoprene and rubber gloves are recommended for handling most caustic and acidic materials[3]. Double gloving can be considered for extended handling periods.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles provide a seal around the eyes to protect against dust particles and splashes[4]. A face shield offers an additional layer of protection for the entire face[1].
Body Protection Fully-buttoned Laboratory CoatA lab coat protects the skin and personal clothing from contamination with the chemical powder[5].
Respiratory Protection NIOSH-approved N95 Respirator or higherGiven that the compound is a powder and may cause respiratory irritation, a respirator is essential to prevent inhalation of airborne particles, especially when handling larger quantities or when adequate ventilation is not available[1][6].
Foot Protection Closed-toe ShoesProtects feet from potential spills and falling objects.

Procedural Guidance: Donning and Doffing PPE

The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning PPE Workflow

G cluster_donning Donning PPE Sequence node_don1 Perform Hand Hygiene node_don2 Don Laboratory Coat node_don1->node_don2 node_don3 Don Respirator node_don2->node_don3 node_don4 Don Eye and Face Protection (Goggles then Face Shield) node_don3->node_don4 node_don5 Don Gloves node_don4->node_don5

Caption: Sequential process for correctly putting on PPE.

Doffing PPE Workflow

G cluster_doffing Doffing PPE Sequence node_doff1 Remove Gloves node_doff2 Remove Laboratory Coat node_doff1->node_doff2 node_doff3 Perform Hand Hygiene node_doff2->node_doff3 node_doff4 Remove Face Shield and Goggles node_doff3->node_doff4 node_doff5 Remove Respirator node_doff4->node_doff5 node_doff6 Perform Hand Hygiene node_doff5->node_doff6

Caption: Sequential process for safely removing PPE to prevent contamination.

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and appropriate action is vital.

Exposure Route Immediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing[1]. Seek medical attention if irritation persists.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1]. Seek immediate medical attention.
Inhalation Move the person to fresh air and keep them comfortable for breathing[1]. If the person feels unwell, seek medical advice.
Ingestion Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Always ensure that an emergency eyewash station and safety shower are readily accessible in the laboratory[1].

Spill and Disposal Plan: Environmental Responsibility

Spill Cleanup

In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it into a suitable, labeled container for disposal[7]. Ensure you are wearing the appropriate PPE during cleanup.

Waste Disposal

2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid, as a carboxylic acid, should be treated as chemical waste. It is crucial to adhere to local, state, and federal regulations for hazardous waste disposal[8][9].

General Disposal Guidelines:

  • Segregation: Do not mix with other waste streams. Store in a designated, labeled container[10].

  • Neutralization: Depending on local regulations, neutralization of acidic waste may be required before disposal. This should be done by trained personnel in a controlled environment[8].

  • Collection: Arrange for collection by a licensed hazardous waste disposal service.

Conclusion: A Culture of Safety

The responsible handling of novel chemical compounds is the cornerstone of innovative and safe research. By adhering to the PPE guidelines and safety protocols outlined in this document, you are not only protecting yourself but also fostering a culture of safety within your laboratory. Your diligence and commitment to these practices are invaluable.

References

  • Synquest Labs. 4-Oxo-4-(4-propylphenyl)
  • Synerzine.
  • Fisher Scientific.
  • Fisher Scientific. SAFETY DATA SHEET - 4-Oxo-4-(2-thienyl)butyric acid.
  • Carl ROTH.
  • Cornell University Nanofabrication Facility.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Hydroxyquinoline-3-carboxylic acid.
  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards.
  • Greenflow. How to Dispose of Acids and Bases Safely: A Complete Guide.
  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid.
  • National Institute for Occupational Safety and Health. Pocket Guide to Chemical Hazards Introduction.
  • National Safety Compliance.
  • Occupational Safety and Health Administration. Personal Protective Equipment - Overview.
  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.
  • Occupational Safety and Health Administr
  • U.S. Department of Health and Human Services. Personal Protective Equipment (PPE) - CHEMM.
  • National Center for Biotechnology Information.
  • Enviro Safetech. NIOSH Pocket Guide To Chemical Hazards.
  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Spectrum Chemical.
  • ACS Material. PPE and Safety for Chemical Handling.
  • Clean Management Environmental Group. Acidic and Caustic Waste Disposal Service.
  • University of Toronto Scarborough. chemical handling and storage section 6.
  • U.S. Environmental Protection Agency. Choosing Chemical Resistant Personal Protective Equipment.
  • The Center for Construction Research and Training. Understanding the NIOSH Pocket Guide to Chemical Hazards.
  • Westlab Canada. Comprehensive Guide to Lab PPE (Personal Protective Equipment).
  • Construct-Ed. Understanding OSHA Requirements for Personal Protective Equipment (PPE).
  • Tucker Safety. PPE Requirements – OSHA.
  • Ally Safety.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.